Technical Documentation Center

3-Bromo-2-(methylthio)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-2-(methylthio)quinoline
  • CAS: 629617-27-2

Core Science & Biosynthesis

Foundational

3-Bromo-2-(methylthio)quinoline CAS number

An In-depth Technical Guide to 3-Bromo-2-(methylthio)quinoline: Synthesis, Characterization, and Application Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-2-(methylthio)quinoline: Synthesis, Characterization, and Application

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2][3] Functionalization of the quinoline ring is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules.[1] This technical guide provides a comprehensive overview of 3-Bromo-2-(methylthio)quinoline, a versatile heterocyclic building block. We will delve into its synthesis, with a focus on mechanistic principles, detail the analytical techniques for its structural elucidation, explore its chemical reactivity as a synthetic intermediate, and discuss its potential applications in drug discovery and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Compound Identification

Before exploring its synthesis and applications, it is essential to define the subject compound's fundamental properties.

PropertyValueSource
Compound Name 3-Bromo-2-(methylthio)quinolineN/A
CAS Number 629617-27-2[4]
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
Storage Sealed in dry, 2-8°C
SMILES CSC1=NC2=CC=CC=C2C=C1Br[4]

Synthesis and Mechanistic Insights

The strategic placement of both a reactive bromine atom and a methylthio group makes the synthesis of 3-Bromo-2-(methylthio)quinoline a subject of significant interest. The primary route reported in the literature involves a cyclization-alkylation sequence starting from a readily available isothiocyanate precursor.[5]

Primary Synthetic Pathway: Cyclization of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanate

This method provides an elegant and efficient route to the target molecule. The reaction proceeds by treating 2-(2,2-dibromoethenyl)phenyl isothiocyanate with butyllithium, which initiates a cyclization to form a 3-bromoquinoline-2(1H)-thione intermediate. This intermediate is then trapped in situ with an electrophile, in this case, a methylating agent, to yield the final product.[5]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation A 2-(2,2-Dibromoethenyl)phenyl Isothiocyanate B 3-Bromoquinoline-2(1H)-thione (Lithium Thiolate Intermediate) A->B  n-Butyllithium (n-BuLi) C 3-Bromo-2-(methylthio)quinoline (Final Product) B->C  Methyl Iodide (CH3I)

Caption: Synthetic workflow for 3-Bromo-2-(methylthio)quinoline.

Experimental Protocol: Synthesis via Isothiocyanate Cyclization[6]

Materials:

  • 2-(2,2-Dibromoethenyl)phenyl isothiocyanate

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 2-(2,2-dibromoethenyl)phenyl isothiocyanate (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-Bromo-2-(methylthio)quinoline.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative conceptual approach involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,3-dihaloquinoline precursor. The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, which activates attached halogens towards nucleophilic attack.[6][7] In a hypothetical synthesis using 2,3-dichloroquinoline or 2,3-dibromoquinoline, a nucleophile like sodium thiomethoxide (NaSMe) could displace one of the halogens. The regioselectivity would depend on the relative activation of the C2 and C3 positions.

compound 2,3-Dihaloquinoline intermediate Meisenheimer-like Intermediate compound->intermediate Nucleophilic Attack nucleophile Sodium Thiomethoxide (NaSMe) nucleophile->intermediate product 3-Halo-2-(methylthio)quinoline or 2-Halo-3-(methylthio)quinoline intermediate->product Halide Elimination

Caption: Generalized SNAr pathway on a dihaloquinoline.

This SNAr approach is a foundational concept in heterocyclic chemistry.[8] The success and regioselectivity of such a reaction would be highly dependent on the specific dihaloquinoline used and the reaction conditions, as the relative lability of halogens at the C2 versus C3 positions can vary.

Structural Elucidation and Characterization

Unambiguous confirmation of the structure and purity of 3-Bromo-2-(methylthio)quinoline requires a combination of modern analytical techniques.[9]

TechniquePurposeExpected Observations
¹H NMR Structural confirmationAromatic protons in the range of 7.5-8.5 ppm. A characteristic singlet for the S-CH₃ protons around 2.5-2.8 ppm. A singlet for the C4-H proton.
¹³C NMR Carbon framework analysisSignals for the 9 aromatic carbons of the quinoline core. A signal for the S-CH₃ carbon around 15-20 ppm.
Mass Spec. (HRMS) Molecular weight and formula confirmationA molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the exact mass of C₁₀H₈BrNS, showing the characteristic isotopic pattern for a bromine-containing compound.
HPLC Purity assessmentA single major peak under optimized conditions, with purity typically calculated by peak area percentage.

Chemical Reactivity and Synthetic Utility

3-Bromo-2-(methylthio)quinoline is a bifunctional building block, offering two distinct sites for synthetic modification.

Reactions at the C3-Bromine Position

The carbon-bromine bond at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions. This versatility allows for the introduction of a wide range of substituents, making it an invaluable tool for generating molecular diversity.[1][10]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center_node 3-Bromo-2-(methylthio)quinoline suzuki_product 3-Aryl-2-(methylthio)quinoline center_node->suzuki_product sonogashira_product 3-Alkynyl-2-(methylthio)quinoline center_node->sonogashira_product buchwald_product 3-Amino-2-(methylthio)quinoline center_node->buchwald_product suzuki_reagent Ar-B(OH)₂ (Arylboronic Acid) suzuki_reagent->center_node sonogashira_reagent R-C≡CH (Terminal Alkyne) sonogashira_reagent->center_node buchwald_reagent R₂NH (Amine) buchwald_reagent->center_node

Caption: Key cross-coupling reactions at the C-Br bond.

Reactions involving the 2-(Methylthio) Group

The methylthio group can also be chemically manipulated. For instance, it can be oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA. This modification can significantly alter the electronic properties, solubility, and hydrogen-bonding capacity of the molecule, which are critical parameters in drug design.

Applications in Drug Discovery and Materials Science

Quinoline derivatives are integral to numerous approved pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][11][12]

  • Drug Discovery: 3-Bromo-2-(methylthio)quinoline is an ideal starting point for the synthesis of compound libraries for high-throughput screening. The ability to easily diversify the 3-position allows for systematic structure-activity relationship (SAR) studies. For example, its derivatives could be explored as kinase inhibitors, a class of drugs where heterocyclic scaffolds are common.[12] The introduction of various aryl or heteroaryl groups via Suzuki coupling could lead to novel compounds with potent antiproliferative activity.[2][11]

  • Materials Science: Heterocyclic compounds like quinolines and quinoxalines are known to possess interesting photophysical properties.[13] Derivatives of 3-Bromo-2-(methylthio)quinoline could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, where systematic tuning of the electronic structure through cross-coupling reactions is desirable.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials.[4]

Conclusion

3-Bromo-2-(methylthio)quinoline (CAS: 629617-27-2) is a highly valuable and versatile synthetic intermediate. Its dual functionality—a readily displaceable bromine atom at the 3-position and a modifiable methylthio group at the 2-position—provides chemists with a powerful platform for creating diverse and complex molecular architectures. The robust synthetic routes to its preparation, combined with its predictable reactivity in cross-coupling reactions, position it as a key building block for advancing research in medicinal chemistry, drug discovery, and materials science.

References

  • 3-Bromo-2-(methylthio)quinoline | CAS 629617-27-2 . Boroncore. [Link]

  • Synthesis method of 3-bromoquinoline compound . Patsnap. [Link]

  • 3-Bromoquinoline | C9H6BrN | CID 21413 . PubChem. [Link]

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium . ResearchGate. [Link]

  • 3-Bromo-2-methylquinoline | CAS 343330-62-1 . J&K Scientific LLC. [Link]

  • Directed nucleophilic aromatic substitution reaction . ChemRxiv. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . MDPI. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . PMC. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review . JOCPR. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents . ResearchGate. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . PMC. [Link]

  • Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1) . Cheméo. [Link]

  • Reactivity Quinoline . Scribd. [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 3-Bromo-2-(methylthio)quinoline

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In modern drug discovery and materials science, halogenated quinoline thioether...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery and materials science, halogenated quinoline thioethers serve as highly versatile, orthogonal building blocks. 3-Bromo-2-(methylthio)quinoline (CAS: 629617-27-2) is a prime example of such a scaffold [1]. Featuring a highly polarizable bromine atom at the C3 position and a sterically demanding, electron-donating methylthio group at the C2 position, this compound offers dual-site reactivity.

As a Senior Application Scientist, I approach the integration of any new building block by first establishing a rigorous physicochemical baseline. Understanding the exact physical properties of 3-Bromo-2-(methylthio)quinoline is not merely an academic exercise; it dictates solvation strategies for high-throughput screening (HTS), dictates the choice of catalysts in cross-coupling reactions, and defines the analytical parameters required for quality control. This whitepaper details the physical properties, structural causality, and self-validating analytical protocols necessary to work with this compound effectively.

Physicochemical Property Profile

The quantitative physical and thermodynamic properties of 3-Bromo-2-(methylthio)quinoline dictate its behavior in both synthetic and biological assays. The data below synthesizes established cheminformatics metrics with empirical handling requirements [1, 2].

PropertyValueCausality / Practical Implication
Molecular Formula C₁₀H₈BrNSProvides the basis for exact mass calculations in MS workflows.
Molecular Weight 254.15 g/mol Falls well within the optimal range for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 252.956 Da (⁷⁹Br)Critical for high-resolution mass spectrometry (HRMS) calibration [3].
LogP 3.7192High lipophilicity. Aqueous solubility is inherently poor; stock solutions must be prepared in anhydrous DMSO.
Topological Polar Surface Area (TPSA) 12.89 ŲExceptionally low TPSA indicates high passive membrane permeability, ideal for CNS-targeted library design.
H-Bond Donors / Acceptors 0 / 2Lacks hydrogen bond donors; interactions are limited to weak acceptance via the quinoline nitrogen and thioether sulfur.
Physical State & Storage Solid; Store at 2-8°CRefrigeration is required to prevent slow, ambient oxidation of the C2-thioether to a sulfoxide over extended periods [1].

Structural and Electronic Causality

To utilize 3-Bromo-2-(methylthio)quinoline effectively, one must understand the "push-pull" electronic dynamic across the quinoline core.

  • The C3-Bromo Substituent: Bromine is highly electronegative but also highly polarizable. At the C3 position, it acts as a weak electron-withdrawing group (EWG) via induction, reducing the basicity (pKa) of the adjacent quinoline nitrogen. This makes the nitrogen less likely to protonate at physiological pH, which directly impacts the compound's solubility profile.

  • The C2-Methylthio Substituent: The sulfur atom donates electron density into the quinoline ring via resonance (a +M effect) but withdraws via induction (-I effect). Because sulfur's 3p orbitals overlap poorly with the carbon 2p orbitals of the ring, the resonance donation is weak. However, the sheer steric bulk of the methylthio group restricts the rotational freedom of incoming nucleophiles, a factor that must be accounted for when designing transition states for downstream synthesis.

Analytical Characterization Protocols

A robust analytical workflow must be a self-validating system . The following protocols are designed not just to yield data, but to inherently verify the integrity of the results.

AnalyticalWorkflow A 3-Bromo-2-(methylthio)quinoline (Batch Sample) B LC-MS Analysis (Purity & Mass Confirmation) A->B C NMR Spectroscopy (1H & 13C Structural Elucidation) A->C D DSC Analysis (Melting Point Determination) A->D E Validated Physicochemical Profile B->E C->E D->E

Fig 1. Multi-modal analytical workflow for the physicochemical validation.

Protocol A: Purity and Mass Confirmation via LC-MS

Causality: We utilize Electrospray Ionization (ESI) in positive mode because the quinoline nitrogen readily accepts a proton to form an [M+H]+ ion.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Self-Validation Check (The Isotope Rule): Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. A valid mass confirmation must show a doublet peak of equal intensity at m/z 254.0 and 256.0. If this 1:1 doublet is absent, the peak does not correspond to the brominated target, immediately invalidating the run.

Protocol B: Melting Point Determination via DSC

Causality: Standard capillary melting point apparatuses are subjective and prone to visual error. Differential Scanning Calorimetry (DSC) is mandated here because it provides the precise thermodynamic onset of melting and reveals hidden polymorphic transitions.

  • Sample Loading: Accurately weigh 3.0 mg of the solid into an aluminum DSC pan; crimp the lid to ensure thermal contact.

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min. This prevents oxidative degradation of the thioether during heating.

  • Thermal Profiling: Equilibrate at 25°C, then heat at 10°C/min to 250°C.

  • Analysis: Record the extrapolated onset temperature of the endothermic peak. A sharp peak ( ΔT<2∘C ) validates a purity of ≥98% [2].

Protocol C: Structural Elucidation via ¹H NMR

Causality: Given the LogP of 3.7192, the compound is highly soluble in moderately polar aprotic solvents. CDCl3​ is the optimal choice.

  • Preparation: Dissolve 10 mg in 0.6 mL of CDCl3​ containing 0.03% TMS as an internal standard.

  • Diagnostic Peaks: The C4 proton on the quinoline ring will appear as a distinct, highly deshielded singlet downfield (typically ~8.0–8.3 ppm) due to the anisotropic effect of the adjacent C3-bromo group. The methylthio protons will appear as a sharp 3H singlet near 2.7 ppm.

Reactivity & Synthetic Integration

The physical properties of 3-Bromo-2-(methylthio)quinoline directly inform its utility in synthetic workflows. The molecule is designed for orthogonal derivatization, allowing chemists to selectively modify one position without disturbing the other.

ReactivityPathway Core 3-Bromo-2-(methylthio)quinoline Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Pd C3-Position Ox Thioether Oxidation (mCPBA or H2O2) Core->Ox C2-Position Sub1 3-Aryl/Alkyl-2-(methylthio)quinoline (C-C Bond Formation) Pd->Sub1 Sub2 3-Bromo-2-(methylsulfonyl)quinoline (Enhanced Leaving Group) Ox->Sub2

Fig 2. Orthogonal reactivity pathways leveraging the bromo and methylthio substituents.

  • C3-Position (Cross-Coupling): The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) species. This allows for rapid Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to install aryl or amine groups.

  • C2-Position (Oxidation & SNAr): The methylthio group is a relatively poor leaving group. However, controlled oxidation using mCPBA converts it into a methylsulfonyl group ( −SO2​CH3​ ). This drastically alters the local physical properties, transforming the C2 position into a highly electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr) by primary or secondary amines.

Conclusion

3-Bromo-2-(methylthio)quinoline is a structurally elegant building block whose physical properties—ranging from its high lipophilicity to its distinct isotopic mass signature—must be carefully managed. By applying the self-validating analytical protocols and structurally-informed handling guidelines detailed in this whitepaper, research teams can ensure high reproducibility and maximize the synthetic potential of this quinoline scaffold in their drug discovery pipelines.

References

  • 629617-27-2 | 3-Bromo-2-(methylthio)quinoline - ChemScene. ChemScene.
  • 629617-27-2 | 3-Bromo-2-(methylthio)quinoline - Boroncore. Boroncore.
  • C10H8BrNS - Explore - PubChemLite. PubChemLite.
Foundational

The Pharmacological Odyssey of Substituted Quinolines: Mechanisms, Methodologies, and Therapeutic Horizons

Executive Summary The quinoline scaffold—a privileged bicyclic aromatic structure—represents a cornerstone of modern medicinal chemistry. The spatial arrangement and electronic properties of substituents on the quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold—a privileged bicyclic aromatic structure—represents a cornerstone of modern medicinal chemistry. The spatial arrangement and electronic properties of substituents on the quinoline core dictate its biological trajectory, transforming it from a potent antimalarial agent to a targeted anticancer therapeutic. This technical whitepaper elucidates the mechanistic causality behind these divergent activities. By bridging molecular theory with field-proven, self-validating experimental protocols, this guide provides actionable insights for optimizing quinoline-based lead compounds.

Antimalarial Activity: The 4-Substituted Quinolines

Mechanistic Causality: The Weak Base Hypothesis & Hemozoin Inhibition

The profound antimalarial efficacy of 4-substituted quinolines (e.g., chloroquine, amodiaquine) is fundamentally driven by their physicochemical properties, specifically the "weak base hypothesis." During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole (DV) (pH 4.8–5.2), releasing toxic free ferriprotoporphyrin IX (FPIX). To survive, the parasite biominerals this toxic heme into inert crystals known as hemozoin[1].

Because 4-substituted quinolines are weak bases, they readily diffuse across the DV membrane but become protonated and trapped within the acidic lumen. Here, they directly intercalate with FPIX, forming a toxic drug-heme complex. This complex caps the growing hemozoin polymer, halting crystallization. The subsequent accumulation of free heme and drug-heme complexes induces severe oxidative stress, lipid peroxidation, and ultimately,2[2].

G Hb Host Hemoglobin FPIX Toxic Free Heme (FPIX) Hb->FPIX Digestion in DV Hz Nontoxic Hemozoin (Hz) FPIX->Hz Biomineralization Complex Drug-FPIX Complex FPIX->Complex Binding Drug 4-Substituted Quinoline Drug->FPIX Accumulation (pH 4.8) Drug->Complex Binding Complex->Hz Inhibits Crystallization Death Parasite Death Complex->Death Oxidative Stress

Mechanism of 4-substituted quinolines inhibiting hemozoin formation in Plasmodium falciparum.

Quantitative Data: Antimalarial Potency

The following table summarizes the inhibitory concentrations (IC50) of various substituted quinolines, highlighting the shift in potency against resistant strains[3].

Compound ClassSubstitution PositionTarget StrainIC50 (nM)Primary Mechanism
4-AminoquinolinesC-4P. falciparum (3D7 - CQ Sensitive)1.2 - 5.0Hemozoin Inhibition
4-AminoquinolinesC-4P. falciparum (W2 - CQ Resistant)150 - 300Hemozoin Inhibition
Haloalkoxy-quinolonesC-3 / C-4P. falciparum (Tm90-C2B)1.2 - 30.0Cytochrome bc1 complex inhibition
Protocol 1: Self-Validating High-Throughput Hemozoin Inhibition Assay (β-Hematin Formation)

Rationale: To accurately evaluate the structure-activity relationship (SAR) of new 4-substituted quinolines, researchers must isolate the mechanistic target (hemozoin formation) from cellular variables (like efflux pumps). This cell-free assay provides direct causal evidence of FPIX binding.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hemin chloride in 0.4 M NaOH to create a 10 mM stock solution. Prepare a 1 M sodium acetate buffer (pH 5.0) to simulate the acidic environment of the parasite's digestive vacuole.

  • Compound Incubation: In a clear-bottom 96-well plate, dispense 10 µL of the substituted quinoline candidate (prepared as serial dilutions in DMSO). Add 50 µL of the hemin stock to each well.

  • Initiation of Biomineralization: Initiate the formation of β-hematin (synthetic hemozoin) by adding 50 µL of the acetate buffer and 50 µL of a 10% Tween-20 solution (which acts as a lipid template). Incubate the plate at 37°C for 4 hours.

  • Self-Validation Check: Every plate must include a Chloroquine positive control (known complete inhibitor) and a DMSO negative control (uninhibited crystallization). The assay is only statistically valid for screening if the Z'-factor between these controls is ≥ 0.5.

  • Quantification: Add 100 µL of a pyridine solution (50% v/v in 20% HEPES, pH 7.4). Pyridine selectively dissolves unreacted hematin (forming a colored complex) but leaves the crystallized β-hematin intact. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Anticancer Activity: The 2- and 8-Substituted Quinolines

Mechanistic Causality: Apoptosis, Cell Cycle Arrest, and Kinase Inhibition

Shifting the substitution pattern to the 2- or 8-position drastically alters the pharmacological profile, repurposing the scaffold for oncology. 2-substituted quinolines (e.g., 2-aryl quinolines) are highly lipophilic, allowing them to penetrate the nuclear envelope. They act by intercalating into DNA and inducing oxidative stress-mediated DNA damage, which triggers G2/M phase cell cycle arrest and activates 4[4].

Conversely, 8-substituted quinolines (such as 8-amino or 8-hydroxyquinolines) frequently act as potent metal chelators or tyrosine kinase inhibitors. By chelating essential metals (Cu2+, Zn2+) or blocking ATP-binding pockets in kinases, they disrupt angiogenesis and tumor cell migration, leading to profound cytotoxicity in breast and lung cancer models[5].

G Drug 2-Substituted Quinoline DNA DNA Intercalation / Damage Drug->DNA Nuclear Penetration CellCycle Cell Cycle Arrest (G2/M) Drug->CellCycle Kinase Inhibition Caspase Caspase-3/9 Activation DNA->Caspase Stress Signaling CellCycle->Caspase Prolonged Arrest Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution Phase

Apoptotic signaling pathway induced by 2-substituted quinolines in human cancer cell lines.

Quantitative Data: Anticancer Cytotoxicity

The following table demonstrates the nanomolar to micromolar efficacy of specific quinoline substitutions against prevalent human cancer cell lines[4][5].

Compound ClassSubstitution PositionTarget Cell LineIC50 (µM)Primary Mechanism
2-Aryl QuinolinesC-2MCF-7 (Breast Cancer)0.5 - 2.1Apoptosis / DNA Damage
2-Aryl QuinolinesC-2H-460 (Lung Cancer)1.1 - 3.4Cell Cycle Arrest
8-Amino QuinolinesC-8T47D (Breast Cancer)0.016 ± 0.003Kinase Inhibition / Apoptosis
Protocol 2: Cell Viability and Apoptosis Flow Cytometry Assay

Rationale: Cytotoxicity alone is an insufficient metric for oncology drug development; researchers must prove causality by distinguishing between necrosis (non-specific toxicity) and apoptosis (targeted programmed cell death). This dual-staining protocol self-validates the mechanism of cell death.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human breast cancer cells (e.g., T47D or MCF-7) at a density of 1x10^4 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with the 2- or 8-substituted quinoline derivatives (ranging from 0.1 nM to 100 µM) for 48 hours.

  • Viability Screening (MTT Assay): To establish the IC50, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 150 µL of DMSO. Read absorbance at 570 nm.

  • Apoptosis Validation (Annexin V/PI Staining): Scale up the treatment to 6-well plates using the calculated IC50 concentration. After 48 hours, harvest the treated cells (including floating cells to capture late apoptotic bodies), wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at 1x10^6 cells/mL.

  • Staining & Flow Cytometry: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Data Interpretation: Early apoptotic cells will present as Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+. A dose-dependent shift into these quadrants validates the compound's apoptotic mechanism.

Conclusion

The quinoline ring is a masterclass in structural pharmacology. By strategically altering the substitution pattern—leveraging the weak base properties of the 4-position for antimalarial targeting, or exploiting the lipophilicity and chelating potential of the 2- and 8-positions for oncology—drug developers can finely tune the biological activity of these molecules. Adhering to rigorous, self-validating assay methodologies ensures that these mechanistic hypotheses translate reliably into therapeutic efficacy.

Sources

Exploratory

Introduction to the quinoline scaffold in medicinal chemistry

The Quinoline Scaffold in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications Abstract The quinoline nucleus is a highly versatile, privileged scaffold in medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications

Abstract

The quinoline nucleus is a highly versatile, privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. This technical guide explores the physicochemical properties that drive quinoline's pharmacokinetics, details a self-validating green synthesis protocol, and deconstructs its mechanism of action across infectious diseases and oncology.

Introduction: The Quinoline Pharmacophore

Quinoline (1-azanaphthalene or benzo[b]pyridine) is a prominent bicyclic heterocycle consisting of a benzene ring fused to a nitrogen-containing pyridine ring[1]. As a Senior Application Scientist, I frequently emphasize to drug development teams that quinoline is not merely a static structural backbone; it is a "privileged scaffold." Its rigid, planar architecture facilitates strong π−π stacking interactions with aromatic amino acid residues in protein binding pockets, while the nitrogen atom acts as a critical hydrogen-bond acceptor[2]. This structural versatility has led to its incorporation into a vast array of therapeutic agents, spanning antimalarial, antibacterial, and targeted anticancer indications[3].

Physicochemical Properties & Pharmacokinetics

Understanding the causality behind quinoline's in vivo efficacy requires a deep dive into its physicochemical properties. Unsubstituted quinoline is a weak tertiary base with a pKa of approximately 4.85 and a logP of 2.04[2]. This mild basicity ensures that the core remains largely unprotonated at physiological pH (7.4), allowing for excellent passive lipid membrane permeability.

However, medicinal chemists frequently functionalize the scaffold to manipulate its subcellular localization. For instance, the addition of basic amine side chains (as seen in 4-aminoquinolines) raises the pKa to between 8 and 10[4]. According to Fick-based diffusion models, organic bases with a pKa of 8–10 and a logP of 1–4 exhibit optimal accumulation in acidic organelles like lysosomes or the parasitic food vacuole[4][5]. The unprotonated drug diffuses across the organelle membrane and becomes protonated in the acidic environment (pH ~4.5-5.0). This protonation prevents the molecule from diffusing back out—a phenomenon known as ion-trapping —which is the direct causal mechanism for the high localized potency of quinoline-based antimalarials[5].

Synthetic Methodologies: The Friedländer Annulation

While classical methods like the Skraup and Doebner-Miller syntheses are historically significant, they often require harsh acidic conditions, external oxidants, and violent exothermic reactions[6]. In modern medicinal chemistry, the Friedländer synthesis is preferred for generating highly substituted quinolines due to its milder conditions, superior regioselectivity, and high atom economy[7].

Mechanism: The Friedländer reaction involves an aldol-type condensation between an o-aminoaryl ketone (or aldehyde) and an α -methylene carbonyl compound, followed by an intramolecular cyclodehydration to form the quinoline core[7][8].

Self-Validating Experimental Protocol: Solvent-Free Friedländer Synthesis

To ensure reproducibility and adhere to green chemistry principles, the following protocol utilizes 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) as a recyclable ionic liquid catalyst[7]. The protocol is self-validating; the phase separation during the workup inherently confirms the successful conversion of substrates.

  • Reagent Preparation: In a standard reaction vessel, combine 1.0 mmol of the 2-aminoaryl ketone and 1.5 mmol of the α -methylene carbonyl compound.

  • Catalyst Addition: Add 0.25 mmol of the DSIMHS catalyst. No external organic solvent is required, maximizing the collision frequency of the reactants.

  • Thermal Activation: Heat the mixture in an oil bath at 70 °C with continuous magnetic stirring.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The disappearance of the starting materials validates the completion of the cyclodehydration step.

  • Isolation: Upon completion, cool the mixture to room temperature and wash with distilled water. Because DSIMHS is highly water-soluble, it partitions entirely into the aqueous phase, causing the highly pure, hydrophobic quinoline product to precipitate out of the matrix[7].

  • Purification: Filter the crude solid and recrystallize from ethanol to yield the final functionalized quinoline.

Friedlander A o-Aminoaryl Ketone (Substrate 1) C Aldol Condensation (DSIMHS Catalyst, 70°C) A->C B α-Methylene Carbonyl (Substrate 2) B->C D Schiff Base Intermediate (Imine Formation) C->D Nucleophilic Attack E Cyclodehydration (-H2O) D->E Intramolecular Cyclization F Substituted Quinoline (Precipitated Product) E->F Aromatization & Isolation

Figure 1: Workflow of the solvent-free Friedländer quinoline synthesis.

Therapeutic Modalities & Mechanisms of Action

Antimalarial Agents (e.g., Chloroquine)

The 4-aminoquinoline scaffold is the historical cornerstone of antimalarial therapy[9]. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin to acquire amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct[10]. To survive, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chloroquine accumulates in the acidic food vacuole via the aforementioned ion-trapping mechanism and binds directly to the free heme, capping the polymer chain and preventing further biocrystallization. The resulting buildup of the chloroquine-heme complex induces severe oxidative stress, lipid peroxidation, and ultimate lysis of the parasite membrane[10].

CQ_MoA Hb Host Hemoglobin Degradation Parasite Proteases (Food Vacuole) Hb->Degradation Heme Toxic Free Heme (Ferriprotoporphyrin IX) Degradation->Heme Release Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Heme Polymerase (Parasite Survival) Complex CQ-Heme Complex (Highly Toxic) Heme->Complex Blocked Polymerization CQ Chloroquine (CQ) (Ion-Trapped in Vacuole) CQ->Complex Binds to Heme Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Figure 2: Mechanism of action of chloroquine in Plasmodium falciparum.

Targeted Anticancer Kinase Inhibitors (e.g., Lenvatinib)

In modern oncology, the quinoline ring is frequently utilized as an ATP-competitive inhibitor scaffold for receptor tyrosine kinases (RTKs)[10]. Lenvatinib, an FDA-approved multi-kinase inhibitor, utilizes its quinoline core to anchor into the adenine-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[11]. By forming critical hydrogen bonds with the kinase hinge region, lenvatinib blocks ATP binding, thereby halting the downstream PI3K/AKT and MAPK signaling cascades responsible for tumor angiogenesis and proliferation[11][12].

Lenvatinib VEGF VEGF Ligand VEGFR VEGFR2/3 (RTK) VEGF->VEGFR Binds ATP ATP Binding Pocket VEGFR->ATP Activates Kinase Lenvatinib Lenvatinib (Quinoline Scaffold) Lenvatinib->ATP Competitive Inhibition Inhibition Angiogenesis Arrest Lenvatinib->Inhibition Blocks Pathway Downstream PI3K/AKT & MAPK ATP->Downstream Phosphorylation Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Cell Survival

Figure 3: Lenvatinib-mediated inhibition of the VEGFR signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

To rationalize the selection of quinoline derivatives in drug design, we must evaluate their quantitative metrics. The table below summarizes the physicochemical and pharmacodynamic properties of key quinoline-based therapeutics.

Drug NamePrimary IndicationMolecular TargetPotency (IC50)Approx. pKaApprox. LogP
Chloroquine MalariaHeme Polymerase~0.10 μM (3D7 strain)[1]8.1, 10.2[4]4.6 - 5.3[4]
Lenvatinib OncologyVEGFR2/3, FGFR4.0 nM (VEGFR2)[11]5.03.3
Bosutinib OncologySrc/Abl Kinase1.2 nM (Abl)[13]5.44.0
Bedaquiline TuberculosisMycobacterial ATP Synthase~0.03 μM[3]8.97.3

(Note: pKa and LogP values are critical determinants of the Volume of Distribution (Vd) and target tissue penetration, dictating whether a drug will remain in systemic circulation or partition into deep tissue/organelles[14].)

Conclusion

The quinoline scaffold remains a cornerstone of medicinal chemistry. By mastering the interplay between its physicochemical properties (pKa, logP) and its structural functionalization (via robust methodologies like the Friedländer synthesis), researchers can rationally design next-generation therapeutics that overcome existing drug resistance mechanisms and address unmet clinical needs.

Sources

Foundational

The Role of the Methylthio Group in Quinoline Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and antineoplastic agents. The targeted functionalization of this b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and antineoplastic agents. The targeted functionalization of this bicyclic system with a methylthio ( −SCH3​ ) group represents a sophisticated structural modification that profoundly alters the molecule's physicochemical and pharmacokinetic profile. This whitepaper provides an in-depth analysis of methylthio-quinoline derivatives, detailing their synthetic methodologies, the physicochemical causality behind their biological efficacy, and their mechanisms of action in oncology and infectious diseases.

Physicochemical Rationale: Why the Methylthio Group?

The introduction of a methylthio group into the quinoline ring is not merely a steric modification; it fundamentally rewires the molecule's electronic and hydrophobic landscape.

  • Lipophilicity and Membrane Permeability: The −SCH3​ moiety is highly lipophilic compared to hydroxyl or amino substituents. This increased lipophilicity (higher LogP) directly correlates with enhanced cellular membrane penetration, a critical factor for targeting intracellular kinases and nuclear enzymes[1][2].

  • Electronic Modulation: The methylthio group acts as a weak electron-donating group through resonance, while its sulfur atom provides a polarizable electron cloud. This modulates the overall dipole moment of the quinoline derivative, which has been shown to significantly influence its cytotoxic activity by optimizing orientation within target binding pockets[3].

  • Hydrophobic Pocket Anchoring: In target proteins such as Topoisomerase II and ATP synthase, the methylthio group provides the necessary hydrophobic bulk to anchor the inhibitor firmly within the active site, displacing water molecules and increasing binding entropy[3][4].

Table 1: Comparative Physicochemical Impact of Methylthio Substitution
PropertyUnsubstituted QuinolineMethylthio-QuinolineBiological Consequence
Lipophilicity (LogP) ~2.0~2.8 - 3.5Enhanced passive diffusion across lipid bilayers.
Dipole Moment 2.1 DModulated based on positionOptimized alignment in asymmetric enzyme pockets.
Electron Density NeutralWeakly enrichedImproved π−π stacking with DNA base pairs.
Steric Bulk LowModerateActs as a hydrophobic anchor in target receptors.

Synthetic Methodologies and Experimental Workflows

Synthesizing methylthio-quinolines requires precise control over reaction conditions, as the −SCH3​ group is susceptible to oxidation (forming sulfoxides/sulfones) and base-induced elimination[5].

The Friedländer Synthesis Pathway

The Friedländer condensation remains one of the most regioselective and versatile routes for constructing 3-methylthio-quinolines. It involves the base-catalyzed condensation of an o-aminoaryl aldehyde with an α -methylene carbonyl compound containing the thioether linkage[5].

G A 2-Aminobenzaldehyde C Base Catalysis (KOH) A->C B 1-(Methylthio)acetone B->C D Aldol-type Condensation C->D E Cyclization & Dehydration D->E F 3-Methylthio-quinoline E->F

Caption: Workflow of Friedländer synthesis for 3-Methylthio-quinoline.

Standardized Protocol: Synthesis of 3-Methylthio-quinoline

Causality Note: This protocol is designed as a self-validating system. The use of an inert atmosphere prevents premature sulfur oxidation, while the specific stoichiometric quenching prevents base-catalyzed degradation of the product.

  • Preparation: Purge a round-bottom flask with inert gas (Nitrogen or Argon) to prevent the oxidation of the methylthio group into disulfides or sulfoxides[5].

  • Mixing: Dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous ethanol. Add 1-(methylthio)acetone (1.2 eq) to the solution.

  • Catalysis: Slowly add a solution of Potassium Hydroxide (KOH, 0.1 eq) in ethanol dropwise at room temperature under continuous magnetic stirring[5].

  • Cyclization: Heat the mixture to reflux. Validation step: Monitor the reaction strictly via Thin Layer Chromatography (TLC). The disappearance of the 2-aminobenzaldehyde spot confirms the completion of the aldol condensation and subsequent dehydration.

  • Quenching: Once complete, cool the mixture to room temperature. Neutralize immediately with dilute Hydrochloric Acid (HCl). Causality: Neutralization is critical; prolonged exposure to strong bases can trigger the elimination of the methylthio group, yielding an unsubstituted quinoline byproduct[5].

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual ethanol and salts, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of hexane/ethyl acetate to isolate pure 3-methylthio-quinoline[5].

Acid-Induced Cyclocondensation (Modified Skraup)

For 2-(methylthio)quinolines, a highly efficient alternative is the acid-induced cyclocondensation of anilines with 3-bis(methylthio)acrolein. Using an acid catalyst (e.g., Trifluoroacetic acid, TFA) induces ring closure, yielding the functionalized quinoline without the need for noble metal catalysts or excess oxidants[6].

Biological Applications and Mechanisms of Action

The strategic placement of the methylthio group transforms the quinoline core into a highly specific inhibitor for various molecular targets.

Oncology: Topoisomerase II and Kinase Inhibition

Quinoline derivatives are well-documented DNA intercalators. The addition of a methylthio group, particularly at the 2- or 9-position of fused quinoline systems (e.g., 9-anilinothiazolo[5,4-b]quinolines), significantly enhances Topoisomerase II inhibition[3][7].

  • Mechanism: The planar quinoline system intercalates between DNA base pairs. The lipophilic −SCH3​ group protrudes into the enzyme's hydrophobic pocket, stabilizing the DNA-Topoisomerase II cleavage complex. This prevents DNA religation, leading to double-strand breaks, G1/S cell cycle arrest, and ultimately, apoptosis[3][8].

  • Kinase Targeting: In protein tyrosine kinases (PTKs) like c-Met and EGFR, the methylthio group acts as a spatial filler in the ATP-binding cleft, forming critical van der Waals interactions that block ATP binding and halt downstream proliferative signaling[9][10].

Antimicrobial: ATP Synthase Inhibition

Recent breakthroughs have identified methylthio-quinolines as potent inhibitors of Mycobacterium tuberculosis and drug-resistant Pseudomonas aeruginosa[4].

  • Mechanism: These derivatives target the F1​Fo​ ATP synthase. Structure-Activity Relationship (SAR) studies reveal that a methyl sulfide group at the C1 position provides the exact hydrophobic bulk required to bind to the membrane-embedded c-ring near the H+ binding site[4]. By locking the rotor ring, the compound halts proton translocation and ATP synthesis, mimicking the mechanism of the FDA-approved drug Bedaquiline[4].

MoA A Methylthio-quinoline Derivative B Enhanced Lipophilicity (LogP) A->B C Cell Membrane Penetration B->C D Hydrophobic Pocket Binding C->D E Topoisomerase II Inhibition D->E F ATP Synthase (c-ring) Inhibition D->F G DNA Cleavage Complex Arrest E->G H ATP Depletion in Pathogens F->H I Apoptosis / Cell Death G->I H->I

Caption: Mechanistic pathways of methylthio-quinolines in oncology and antimicrobial targeting.

Conclusion

The methylthio group is a highly strategic functionalization in the design of quinoline-based therapeutics. By fine-tuning the lipophilicity, dipole moment, and steric profile of the quinoline core, the −SCH3​ moiety enables precise anchoring within the hydrophobic pockets of critical enzymes like Topoisomerase II and ATP synthase. As synthetic methodologies like the Friedländer and modified Skraup reactions become more optimized, the rapid generation of diverse methylthio-quinoline libraries will continue to accelerate the discovery of next-generation antineoplastic and antimicrobial agents.

References

  • BenchChem. Technical Support Center: Synthesis of 3-Methylthio-quinoline.5

  • NIH PubMed Central (PMC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.8

  • ResearchGate. Heteroannulation of 3-Bis(methylthio)acrolein with Aromatic Amines — A Convenient Highly Regioselective Synthesis of 2-(Methylthio)quinolines.6

  • BenchChem. A Comparative Analysis of the Biological Activities of 3-Methylthio-quinoline.2

  • ResearchGate. Synthesis and Evaluation of 9-Anilinothiazolo[5,4-b]quinoline Derivatives as Potential Antitumorals.3

  • ACS Infectious Diseases. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa.4

  • NIH PubMed Central (PMC). Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs.10

  • R Discovery. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure–activity relationship of 9-anilinothiazolo[5,4- b]quinoline derivatives.7

  • Google Patents. US9174947B2 - c-Met modulators and methods of use.9

Sources

Exploratory

Advanced Synthetic Routes for Functionalized Quinolines: A Technical Guide to Modern Methodologies

The Quinoline Pharmacophore: Strategic Importance and Synthetic Evolution The quinoline scaffold—a benzene ring fused to a nitrogen-containing pyridine—is a privileged pharmacophore in medicinal chemistry. Functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Pharmacophore: Strategic Importance and Synthetic Evolution

The quinoline scaffold—a benzene ring fused to a nitrogen-containing pyridine—is a privileged pharmacophore in medicinal chemistry. Functionalized quinolines are the structural backbone of numerous FDA-approved therapeutics, ranging from antimalarials (chloroquine, quinine) to broad-spectrum antibiotics (levofloxacin) and antineoplastic agents (camptothecin) .

Historically, the construction of the quinoline core relied on classical named reactions such as the Skraup, Doebner-Miller, and Friedländer syntheses. While foundational, these traditional routes often require harsh reaction conditions (e.g., concentrated sulfuric acid, extreme heat), suffer from poor atom economy, and generate significant toxic waste . As a Senior Application Scientist overseeing late-stage lead optimization, I emphasize the necessity of transitioning to modern, sustainable methodologies. Today's synthetic paradigms prioritize transition-metal-catalyzed oxidative annulations, metal-free C(sp3)–H functionalizations, and heterogeneous carbocatalysis to achieve high functional group tolerance and scalability.

Mechanistic Causality in Modern Quinoline Synthesis

To predictably design functionalized quinolines, one must understand the causality driving the reaction mechanisms. We do not simply mix reagents; we engineer electron flow and intermediate stability.

Oxidative Annulation via Transition-Metal Catalysis

Recent advances have heavily leveraged transition metals (Co, Ru, Cu) to drive oxidative annulation strategies. For instance, the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a highly efficient route to polysubstituted quinolines . The causality here lies in the metal's ability to lower the activation barrier for sequential C–H and N–H bond activations, facilitating a dehydrogenative cyclization cascade under mild oxidative conditions.

G A 2-Aminoaryl Alcohol + Ketone/Nitrile B Transition Metal Catalyst (e.g., Co, Ru, Cu) A->B Ligand-free conditions C Oxidative Annulation (C-H / N-H Activation) B->C Oxidant (e.g., O2) D Functionalized Quinoline C->D Dehydrogenative Cyclization

Fig 1. Oxidative annulation strategy for quinoline synthesis via transition-metal catalysis.

Metal-Free C(sp3)–H Functionalization and Tandem Cyclization

In late-stage pharmaceutical synthesis, avoiding transition metal contamination is critical. A breakthrough strategy involves the metal-free tandem cyclization of 2-styrylanilines with 2-methylquinolines or 2-methylbenzothiazoles . By utilizing a strong single-electron oxidant, we selectively activate the benzylic C(sp3)–H bond to form a carbon-centered radical, which subsequently undergoes addition across the styrenyl double bond, followed by intramolecular cyclization and aromatization.

G Step1 Substrate Preparation: 2-Styrylaniline + 2-Methylquinoline Step2 Radical Initiation: Activation of C(sp3)-H bond Step1->Step2 Heat / Oxidant Step3 Tandem Cyclization: C-C and C-N Bond Formation Step2->Step3 Radical Addition Step4 Aromatization: Oxidative Dehydrogenation Step3->Step4 Intramolecular Rearrangement Step5 Product Isolation: Functionalized Quinoline Step4->Step5 Yield: 42-81%

Fig 2. Step-by-step mechanistic workflow for the metal-free tandem cyclization of quinolines.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include explicit causality for reagent selection and In-Process Controls (IPCs) to ensure the chemist can verify success in real-time.

Protocol A: Metal-Free Synthesis of Quinolines via C(sp3)–H Functionalization

Objective: Synthesize medicinally valuable quinoline structures without transition metal catalysts. Reagents: 2-Styrylaniline (1.0 equiv), 2-Methylquinoline (1.5 equiv), Potassium persulfate ( K2​S2​O8​ , 2.0 equiv). Conditions: DMSO (2.0 mL), 110 °C, 12 hours.

Step-by-Step Methodology & Causality:

  • Initiation: Charge a dried Schlenk tube with 2-styrylaniline, 2-methylquinoline, and K2​S2​O8​ .

  • Solvent Selection: Add 2.0 mL of anhydrous DMSO. Causality: DMSO is explicitly selected because its high dielectric constant stabilizes the polar transition states during radical addition. Non-polar solvents like toluene lead to premature radical quenching and poor yields.

  • Thermal Activation: Stir the mixture at 110 °C under an inert atmosphere for 12 hours. The heat decomposes the persulfate to generate sulfate radical anions, which abstract the benzylic hydrogen from 2-methylquinoline.

  • Self-Validation Checkpoint (IPC): At 10 hours, sample the reaction. TLC (Hexane:EtOAc 3:1) must show the disappearance of the highly fluorescent 2-styrylaniline spot.

  • Orthogonal Validation: Upon workup, analyze the crude mixture via 1H -NMR. The self-validating marker for success is the complete loss of the vinylic protons (doublet, J=16.0 Hz, ~7.2 ppm) and the emergence of the highly deshielded quinoline H-4 proton (singlet, ~8.2 ppm).

Protocol B: Graphene Oxide-Catalyzed Friedländer Annulation

Objective: Green, one-pot condensation of 2-aminoaryl ketones with α-methylene carbonyls. Reagents: 2-Aminoaryl ketone (1.0 equiv), α-methylene carbonyl (1.2 equiv), Graphene Oxide (GO, 20 wt%). Conditions: Methanol (3.0 mL), 70 °C (reflux), 3 hours.

Step-by-Step Methodology & Causality:

  • Catalyst Loading: Disperse 20 wt% Graphene Oxide in 3.0 mL of Methanol via sonication for 5 minutes. Causality: GO acts as a heterogeneous carbocatalyst. Its surface is rich in carboxylic and phenolic groups, providing mild Brønsted acidity. This acidity is perfectly tuned to activate the carbonyl carbon for nucleophilic attack without causing the starting materials to degrade into polymeric tars—a common failure mode when using strong Lewis acids like AlCl3​ .

  • Condensation: Add the 2-aminoaryl ketone and α-methylene carbonyl. Reflux at 70 °C. Causality: Methanol is chosen because protic solvents facilitate the critical proton-shuttle mechanism required during the final cyclodehydration step.

  • Self-Validation Checkpoint (IPC): After 3 hours, centrifuge the reaction vessel at 4000 rpm for 5 minutes. The GO catalyst will pellet at the bottom, leaving a clear supernatant.

  • Orthogonal Validation: Direct injection of the supernatant into LC-MS. The mass spectrum must show the target mass [M+H]+ corresponding exactly to the combined mass of the starting materials minus 36 Da (confirming the loss of two water molecules during cyclodehydration).

Comparative Analysis of Synthetic Routes

To aid in route selection during process development, the following table summarizes the quantitative data and strategic advantages of contemporary quinoline synthesis methods.

Synthetic RouteCatalyst / ReagentsSolventTemp (°C)Time (h)Yield (%)Green Metric / Strategic Advantage
Classical Friedländer Strong Acids/BasesToluene/EtOH80–11012–2450–70Low atom economy; generates toxic waste.
Carbocatalytic Friedländer Graphene Oxide (GO)Methanol702–485–95Reusable solid catalyst; extremely mild conditions.
Metal-Free Tandem Cyclization Oxidant ( K2​S2​O8​ )DMSO / DMF100–1206–1242–81Completely avoids transition metal toxicity.
Oxidative Annulation Co(III) / Ru(II)Various80–1004–875–92Exceptional functional group tolerance.
Microwave-Assisted Catalyst-free / AcidEthanolMicrowave0.1588–96Extremely rapid; high energy efficiency.

Conclusion & Future Perspectives

The synthesis of functionalized quinolines has successfully transitioned from the brute-force conditions of the 19th century to the elegant, catalytic, and metal-free protocols of the 21st century. By understanding the mechanistic causality behind reagent and solvent selection, researchers can deploy self-validating protocols that ensure high yields, rigorous purity, and scalability. Moving forward, the integration of photocatalysis and continuous-flow chemistry will further streamline the generation of these privileged scaffolds, accelerating the discovery of next-generation therapeutics.

References

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles Current Organic Synthesis, 2023. URL:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Catalysts, 2025. URL:[Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines ACS Omega, 2023. URL:[Link]

  • Recent advances in the synthesis of quinolines: a review RSC Advances, 2014. URL:[Link]

Foundational

The Strategic Utility of Bromo-Substituted Quinolines in Advanced Research: A Technical Guide

Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I consistently rely on privileged scaffolds that offer both robust biological activity and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I consistently rely on privileged scaffolds that offer both robust biological activity and synthetic versatility. Bromo-substituted quinolines (BQs) represent one such cornerstone. The introduction of a bromine atom onto the quinoline core fundamentally alters its stereoelectronic profile, lipophilicity, and chemical reactivity. This technical guide explores the mechanistic rationale behind utilizing bromoquinolines and provides validated, self-contained protocols for their application in medicinal chemistry, organic synthesis, and analytical diagnostics.

Mechanistic Rationale in Medicinal Chemistry

The quinoline nucleus is ubiquitous in FDA-approved therapeutics. However, functionalizing this core with a bromine atom—particularly at the C-3 or C-6 positions—creates a unique pharmacophore. The bromine atom increases the molecule's lipophilicity, which directly enhances passive cellular permeability. Furthermore, the polarizable nature of the C–Br bond allows for strong halogen-bonding interactions with electron-rich residues in target enzyme active sites.

Anticancer & Antimalarial Pathways: Derivatives of 3-bromoquinoline and 6-bromoquinoline have demonstrated profound antiproliferative and antimalarial properties. For instance, highly brominated methoxyquinolines exhibit potent cytotoxicity against aggressive cancer cell lines by intercalating DNA and disrupting critical kinase networks. Specifically, 3-arylquinolines synthesized from 3-bromoquinoline act as dual inhibitors of topoisomerase I/II and suppress the PI3K/Akt/mTOR signaling pathway, a primary driver of tumor cell survival and proliferation 1.

Antiviral Applications: In HIV research, bromo-substituted quinolines serve as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies validate that the electron-withdrawing bromine group optimizes the binding affinity within the allosteric pocket of HIV-1 reverse transcriptase, outperforming non-halogenated analogs 2.

G BQ 3-Arylquinoline Derivative HER2 HER-2 / EGFR Kinases BQ->HER2 Inhibits PI3K PI3K BQ->PI3K Dual Inhibition HER2->PI3K Activates AKT Akt PI3K->AKT MTOR mTOR AKT->MTOR APOP Apoptosis / Cell Cycle Arrest MTOR->APOP Suppresses

Inhibitory mechanism of 3-arylquinolines on the PI3K/Akt/mTOR signaling pathway.

Quantitative Biological Data

To contextualize the efficacy of these derivatives, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of newly synthesized brominated quinoline derivatives against various cancer cell lines, compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) 3.

Table 1: Antiproliferative Activity (IC50) of Brominated Quinoline Derivatives

CompoundC6 (Rat Glioblastoma)HeLa (Cervical Cancer)HT29 (Adenocarcinoma)
Compound 11 (Brominated Methoxyquinoline) 15.4 μM26.4 μM15.0 μM
5-Fluorouracil (Reference Drug) 240.8 μM258.3 μM245.1 μM

Data demonstrates the superior in vitro potency of brominated quinolines over traditional antimetabolites.

Advanced Organic Synthesis: Palladium-Catalyzed Cross-Coupling

The true synthetic power of bromoquinolines lies in their reactivity as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The C–Br bond in 3-bromoquinoline is highly primed for oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings 1.

Protocol 1: Standardized Suzuki-Miyaura Coupling of 3-Bromoquinoline Causality & Expert Insight: The choice of Pd(dppf)Cl₂ as a catalyst is deliberate; the bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination, preventing the formation of homocoupled byproducts. A 1,4-Dioxane/water solvent system is selected to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is crucial for the activation of the boronic acid via the formation of a highly reactive boronate complex.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a rigorously oxygen-free environment, preventing catalyst deactivation.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe.

  • Thermal Activation: Heat the reaction mixture to 90°C using an oil bath or heating block with vigorous magnetic stirring for 12-18 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to yield the pure 3-arylquinoline.

Workflow N1 1. Reaction Setup 3-Bromoquinoline Boronic Acid Pd(dppf)Cl2 K2CO3 N2 2. Inert Atmosphere Evacuate Backfill with Ar/N2 (3x) N1->N2 N3 3. Solvent Addition Inject Degassed 1,4-Dioxane/H2O N2->N3 N4 4. Catalytic Cycle Oxidative Addition Transmetalation Reductive Elimination N3->N4 N5 5. Purification Solvent Extraction Column Chromatography N4->N5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline.

Analytical Chemistry: Bromoquinolines as Chromogenic Sensors

Beyond therapeutics and synthesis, bromoquinolines are highly valuable in analytical chemistry. 5-Bromoquinoline-8-thiol is a potent chelating agent used for the spectrophotometric determination of heavy metals. The bromine substituent at the C-5 position modulates the electronic density of the quinoline ring, enhancing the molar absorptivity and selectivity of the resulting metal-ligand complex compared to the unhalogenated parent compound 4.

Protocol 2: Spectrophotometric Determination of Metal Ions using 5-Bromoquinoline-8-thiol Causality & Expert Insight: The extraction step into an organic solvent (e.g., chloroform) is critical because the neutral[M(5-Br-QT)ₙ] complexes are highly hydrophobic. This extraction not only concentrates the analyte but also isolates it from aqueous matrix interferences, ensuring high signal-to-noise ratios during spectrophotometric measurement.

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the aqueous metal ion sample into a separatory funnel.

  • pH Optimization: Add a specific buffer solution to adjust the pH to the optimal range for the target metal (e.g., pH 4-6 for transition metals) to ensure complete deprotonation of the thiol group.

  • Complexation: Add an excess of 5-Bromoquinoline-8-thiol solution (prepared in ethanol) to drive the equilibrium toward complete complex formation.

  • Solvent Extraction: Add a known volume of chloroform. Shake vigorously for 3-5 minutes to facilitate the phase transfer of the colored chelate. Allow the phases to separate completely.

  • Measurement: Carefully collect the lower organic (chloroform) layer, ensuring no aqueous carryover. Measure the absorbance at the complex's specific λmax using a UV-Vis spectrophotometer against a reagent blank.

  • Quantification: Determine the metal concentration by interpolating the absorbance value on a pre-established calibration curve.

Conclusion

Bromo-substituted quinolines are not merely passive structural motifs; they are dynamic, programmable building blocks. Whether acting as electrophilic hubs for constructing complex polycyclic architectures, providing critical halogen-bonding interactions in enzyme active sites, or serving as highly sensitive chromogenic chelators, their integration into experimental workflows accelerates discovery across multiple scientific domains. By adhering to the validated protocols outlined above, researchers can harness the full potential of these privileged scaffolds.

References
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central (PMC).[Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central (PMC).[Link]

Sources

Exploratory

The Architectural Mastery of Quinoline Alkaloids: From Historical Discovery to Modern Pharmacognosy

Introduction & Historical Milestones Quinoline alkaloids represent one of the most pharmacologically significant classes of natural products ever isolated. Characterized by a heterocyclic aromatic organic compound consis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Milestones

Quinoline alkaloids represent one of the most pharmacologically significant classes of natural products ever isolated. Characterized by a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, these secondary metabolites have fundamentally shaped modern medicinal chemistry, oncology, and infectious disease management.

The systematic study of quinoline alkaloids began in the early 19th century. In 1820, French pharmacists and chemists from the bark of the Cinchona tree. Recognizing its profound impact on treating malaria, they refused to patent the molecule, releasing it into the public domain for the benefit of humanity.

Over a century later, the paradigm of quinoline-derived therapeutics expanded into oncology. In 1966, during a systematic screening of natural products for the National Cancer Institute. Isolated from the Chinese "Happy Tree" (Camptotheca acuminata), CPT introduced a completely novel mechanism of action to cancer biology, paving the way for modern semi-synthetic analogs like topotecan and irinotecan.

Biosynthetic Logic of Quinoline Alkaloids

In plant systems, the biosynthesis of the quinoline core is a masterclass in enzymatic efficiency. These alkaloids are predominantly . Chorismic acid acts as the foundational precursor, which is converted into L-tryptophan. Through a sequence of enzymatic reactions, tryptophan is metabolized into 3-hydroxyanthranilic acid. The subsequent condensation of 3-hydroxyanthranilic acid with malonyl-CoA, followed by cyclization, generates the definitive quinoline alkaloid core.

Biosynthesis Shikimic Shikimic Acid Pathway Chorismate Chorismic Acid Shikimic->Chorismate Tryptophan L-Tryptophan Chorismate->Tryptophan Amination & Decarboxylation Anthranilic 3-Hydroxyanthranilic Acid Tryptophan->Anthranilic Enzymatic Conversion Condensation Condensation with Malonyl-CoA Anthranilic->Condensation Acylation Quinoline Quinoline Alkaloid Core (e.g., Quinine, CPT) Condensation->Quinoline Cyclization

Biosynthetic pathway of quinoline alkaloids from shikimic acid.

Pharmacological Mechanisms of Action

The structural rigidity and electron-rich nature of the quinoline ring allow these molecules to intercalate with nucleic acids or bind tightly to enzymatic pockets.

Camptothecin: Topoisomerase I Inhibition

Camptothecin exerts its potent antiproliferative activity by targeting Topoisomerase I (Topo I), an essential enzyme that relieves torsional strain during DNA replication. —specifically interacting with the Asp533 residue of the enzyme through its E-ring hydroxyl group. This forms a highly stable ternary complex that prevents DNA re-ligation. When the cellular replication fork collides with this stalled complex, it induces lethal double-strand DNA breaks, ultimately triggering apoptosis in the S-phase of the cell cycle.

Mechanism TopoI Topoisomerase I + DNA Cleavage Transient Cleavage Complex TopoI->Cleavage Normal Catalysis Cleavage->TopoI DNA Re-ligation Ternary Stable Ternary Complex (Topo I-DNA-CPT) Cleavage->Ternary CPT Intercalation CPT Camptothecin (CPT) CPT->Ternary Hydrogen Bonding (Asp533) Replication Replication Fork Collision Ternary->Replication Blocked Re-ligation Apoptosis Double-Strand Breaks & Apoptosis Replication->Apoptosis S-Phase Toxicity

Mechanism of Topoisomerase I inhibition by camptothecin.

Quantitative Data & Structure-Activity Relationships (SAR)

The clinical efficacy of quinoline alkaloids is heavily dictated by their physicochemical properties. For instance, the lipophilicity of CPT facilitates passive cellular uptake, while the integrity of its E-ring lactone is strictly required for Topo I inhibition; hydrolysis of this ring in physiological plasma renders the molecule inactive.

AlkaloidMolecular WeightMelting PointNatural SourceDiscovery YearPrimary Target
Quinine 324.42 g/mol 177 °CCinchona spp.1820Hemozoin biocrystallization
Quinidine 324.42 g/mol 174–175 °CCinchona spp.1820Voltage-gated Na+ channels
Camptothecin 348.36 g/mol 275–277 °CCamptotheca acuminata1966Topoisomerase I
Topotecan 421.45 g/mol N/A (Synthetic)Semi-synthetic CPT1996 (FDA)Topoisomerase I
Irinotecan 586.68 g/mol N/A (Synthetic)Semi-synthetic CPT1996 (FDA)Topoisomerase I

Self-Validating Extraction Methodology: Isolation of Quinine

The extraction of quinoline alkaloids from lignocellulosic plant matrices relies heavily on exploiting the differential solubility of their free base and salt forms. The following protocol details a , designed as a self-validating system to ensure high purity and yield.

Step 1: Alkaline Maceration (Matrix Disruption)
  • Action: Pulverize 100 g of Cinchona bark. Moisten the powder with a slurry of 15 g calcium hydroxide (slaked lime) or ammonia water in 200 mL of distilled water. Evaporate the mixture to dryness at <60°C.

  • Causality: Alkaloids naturally exist in the plant bound to organic acids (e.g., as quinine sulfate or tannate), rendering them water-soluble but insoluble in organic solvents. The strong alkaline treatment deprotonates the quinoline nitrogen, converting the salt into its highly lipophilic "free base" form.

Step 2: Non-Polar Solvent Extraction (Bulk Separation)
  • Action: Pack the dried, basified matrix into a Soxhlet apparatus and extract continuously with 500 mL of toluene for 6 hours.

  • Causality: Toluene selectively dissolves the lipophilic quinine free base. Because the matrix was dried, polar plant metabolites (such as carbohydrates, tannins, and polar glycosides) are completely rejected by the non-polar solvent, achieving the first stage of bulk separation.

Step 3: Acid-Base Partitioning (Self-Validation Step)
  • Action: Transfer the toluene extract to a separatory funnel. Add 100 mL of 2M sulfuric acid ( H2​SO4​ ) and agitate vigorously. Allow the phases to separate and collect the lower aqueous layer.

  • Causality & Validation: This is the critical self-validating purification filter. The acidic aqueous phase re-protonates the basic quinoline nitrogen, drastically shifting its partition coefficient and forcing the alkaloid back into the aqueous phase as quinine sulfate. Neutral or acidic lipophilic impurities (waxes, resins, chlorophyll) remain trapped in the toluene. Validation: If the target alkaloid is present, the aqueous phase will exhibit a distinct blue fluorescence under UV light. If no alkaloid is present, the aqueous phase will remain clear, immediately validating the success or failure of the upstream extraction.

Step 4: Crystallization and Recovery
  • Action: Neutralize the acidic aqueous liquid slightly, add activated charcoal to decolorize, and filter while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Causality: Quinine sulfate exhibits a steep temperature-dependent solubility curve in water. Controlled cooling selectively precipitates neutral quinine sulfate, while structurally related but more soluble alkaloids (like cinchonine and cinchonidine) remain dissolved in the mother liquor. The resulting crystals melt at approximately 177°C, confirming identity and purity.

References

  • Discovery of Camptothecin and Taxol - National Historic Chemical Landmark Source: ACS.org URL:[Link]

  • Camptothecin - Chemical and Physical Data Source: Wikipedia URL:[Link]

  • Quinoline alkaloids are biosynthesized via which pathway Source: Brainly.in URL:[Link]

  • Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies Source: MDPI URL:[Link]

  • Biosynthesis of quinoline alkaloids Source: ResearchGate URL:[Link]

  • Camptothecin - Binding and SAR Source: Bionity URL:[Link]

  • P. J. Pelletier and the Discovery of Quinine Source: University of Bristol URL:[Link]

  • Lab-4 The chemistry and isolation of Quinine from Cinchona bark Source: WordPress URL:[Link]

  • Science Related Monuments: Discovery of Quinine by Pelletier and Caventou Source: Blogspot URL:[Link]

  • Topoisomerase I-DNA Complex Stability Induced by Camptothecins Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromoquinolines via Electrophilic Cyclization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Scaffold Synthesis, Late-Stage Functionalization Introduction & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, API Scaffold Synthesis, Late-Stage Functionalization

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic drugs (e.g., antimalarials, kinase inhibitors). Within this class, 3-bromoquinolines are highly valued as versatile building blocks for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to elaborate the C3 position.

Historically, the direct bromination of the quinoline core has been a synthetic bottleneck. In acidic media, the quinoline nitrogen is readily protonated, deactivating the heterocyclic ring and directing electrophilic aromatic substitution (EAS) primarily to the C5 and C8 positions of the carbocyclic ring[1]. Achieving C3-selectivity via direct bromination often requires harsh, high-temperature gas-phase conditions[1].

The Solution: To bypass the regioselectivity issues of direct bromination, the provides a robust, transition-metal-free, and highly regioselective alternative[2].

Causality of the Transformation

The success of this methodology relies on a tandem cyclization-oxidation sequence. When the N-propargyl aniline is treated with a halonium source (such as molecular bromine, Br₂), the alkyne moiety is electrophilically activated. This triggers a nucleophilic attack from the ortho-carbon of the aniline ring via a kinetically favored 6-endo-dig cyclization [3]. The resulting intermediate is a 3-bromo-1,2-dihydroquinoline. Because the reaction conditions employ an excess (2.0 equivalents) of the electrophile, the dihydroquinoline undergoes rapid in situ dehydrogenation (oxidation), yielding the fully aromatized 3-bromoquinoline[2].

Mechanism SM N-Propargyl Aniline Bromonium Bromonium Ion Intermediate SM->Bromonium Br2 (1 equiv) Electrophilic Attack Cyclized 1,2-Dihydroquinoline Intermediate Bromonium->Cyclized 6-endo-dig Cyclization Product 3-Bromoquinoline (Aromatized) Cyclized->Product Br2 (1 equiv) Oxidation / -2HBr

Caption: Mechanistic pathway of the 6-endo-dig electrophilic cyclization and subsequent aromatization.

Comparative Analysis of 3-Bromoquinoline Syntheses

To select the optimal synthetic route, researchers must weigh regioselectivity, functional group tolerance, and reagent accessibility. The table below summarizes the quantitative data and mechanistic features of modern 3-bromoquinoline syntheses.

Synthetic StrategyReagents / CatalystRegioselectivityTypical YieldsKey Mechanistic Feature
Direct Bromination Br₂, H₂SO₄ or CHCl₃Poor (C5/C8 favored)30–55%EAS on the carbocyclic ring due to N-protonation[1].
Electrophilic Cyclization N-propargyl aniline, Br₂, NaHCO₃Excellent (Exclusive C3)60–85%6-endo-dig cyclization followed by in situ oxidation[2].
Formal [4+2] Cycloaddition Arylmethyl azide, 1-bromoalkyne, TfOHExcellent (Exclusive C3)50–80%[4].
Radical Halogenation Alkynyl imine, Oxone, TBABGood (C3)65–90%[5].

Experimental Protocol: Electrophilic Cyclization

This protocol details the synthesis of 3-bromoquinolines using molecular bromine (Br₂) as both the electrophile and the oxidant, based on the[3].

Materials & Reagents
  • N-(2-alkynyl)aniline derivative (e.g., N-(3-phenyl-2-propynyl)aniline) (0.3 mmol)

  • Molecular Bromine (Br₂) (0.6 mmol, 2.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (0.6 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (3.0 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Workflow A 1. Substrate Preparation N-(2-Alkynyl)aniline + NaHCO3 in MeCN B 2. Electrophilic Activation Dropwise addition of Br2 (2.0 equiv) at 0 °C A->B C 3. Cyclization (6-endo-dig) Formation of Dihydroquinoline B->C D 4. In situ Oxidation Dehydrogenation by excess Br2 C->D E 5. Quench & Workup Na2S2O3 quench, Extraction & Column D->E

Caption: Step-by-step experimental workflow for the synthesis of 3-bromoquinolines.

Step-by-Step Methodology

Step 1: Substrate Preparation In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the N-(2-alkynyl)aniline (0.3 mmol) in anhydrous MeCN (2.0 mL). Add NaHCO₃ (0.6 mmol) to the solution.

  • Causality & Experience: NaHCO₃ acts as a critical acid scavenger. The aromatization step releases 2 equivalents of HBr. If left unneutralized, HBr will protonate the quinoline product, potentially stalling the reaction or degrading acid-sensitive functional groups[2].

  • Self-Validating Checkpoint: Ensure the starting material is strictly anhydrous. Moisture can act as a competing nucleophile, leading to alkyne hydration (ketone formation) rather than the desired cyclization.

Step 2: Electrophile Addition Prepare a stock solution of Br₂ (0.6 mmol) in MeCN (1.0 mL). Cool the reaction vial to 0 °C using an ice bath. Add the Br₂ solution dropwise over 10 minutes.

  • Causality & Experience: Bromine is a highly reactive electrophile. Rapid addition causes a localized exotherm and spikes the steady-state concentration of Br₂, which can lead to competitive electrophilic aromatic substitution (EAS) on the electron-rich aniline ring (forming unwanted 3,6-dibromoquinolines)[2].

Step 3: Cyclization and Aromatization Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10–30 minutes. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1).

  • Self-Validating Checkpoint: The reaction mixture should transition from a dark red (unreacted Br₂) to a lighter yellow/orange as the bromine is consumed during the oxidation of the dihydroquinoline intermediate.

Step 4: Quenching and Workup Once TLC indicates complete consumption of the starting material, quench the reaction by adding 2.0 mL of saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer is decolorized.

  • Causality & Experience: Na₂S₂O₃ rapidly reduces any residual Br₂ to inert bromide ions. Skipping this step allows residual Br₂ to concentrate during solvent evaporation, leading to uncontrolled late-stage halogenation of the product. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-bromoquinoline[6].

Troubleshooting & Optimization (E-E-A-T Insights)

  • Issue: Incomplete Aromatization (Presence of Dihydroquinoline)

    • Root Cause: Insufficient oxidant.

    • Solution: The mechanism strictly requires a minimum of 2.0 equivalents of the halonium source (1 equiv for cyclization, 1 equiv for oxidation). Ensure precise stoichiometry. If the substrate is sterically hindered, extending the reaction time at room temperature is preferable to heating, which may degrade the intermediate[2].

  • Issue: Formation of 3,6-Dibromoquinolines (Over-bromination)

    • Root Cause: The aniline ring is highly electron-rich (e.g., p-methoxy substitution), making it susceptible to direct EAS by Br₂.

    • Solution: Substitute Br₂ with N-Bromosuccinimide (NBS). NBS provides a much lower steady-state concentration of the bromonium ion (Br⁺), significantly enhancing chemoselectivity for the alkyne over the aromatic ring.

  • Issue: Low Yield with Electron-Deficient Anilines

    • Root Cause: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline ring reduce the nucleophilicity of the ortho-carbon, slowing the 6-endo-dig cyclization.

    • Solution: Switch to the formal [4+2] cycloaddition method using arylmethyl azides and 1-bromoalkynes, which is less sensitive to the electronic nature of the arene[4].

References

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: Tetrahedron (NIH Public Access) URL:[Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: Organic Letters (ACS Publications) URL:[Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Notes: Palladium-Catalyzed Functionalization of 3-Bromoquinolines

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in antimalarial, antineoplastic, and antibacterial agents. While the 2- and 4-positions of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in antimalarial, antineoplastic, and antibacterial agents. While the 2- and 4-positions of the quinoline ring are highly electron-deficient and amenable to direct Nucleophilic Aromatic Substitution ( SN​Ar ), the 3-position is electronically deactivated. Consequently, functionalizing the 3-position requires transition-metal catalysis.

As a Senior Application Scientist, I have designed this guide to detail the three most critical palladium-catalyzed transformations for 3-bromoquinoline: Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig (C–N bond formation), and Sonogashira (C–C alkynyl bond formation).

The underlying causality for all three reactions relies on a shared Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich ligands stabilize the active Pd(0) species, facilitating the oxidative addition into the strong C(sp2)–Br bond of 3-bromoquinoline. Subsequent transmetalation (or amine coordination) and reductive elimination yield the functionalized product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA L_nPd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_OA 3-Bromoquinoline (Oxidative Addition) PdII_TM L_nPd(II)(Ar)(Nu) Transmetalation Complex PdII_OA->PdII_TM Nucleophile & Base (Transmetalation) PdII_TM->Pd0 Reductive Elimination Product 3-Substituted Quinoline (Ar-Nu) PdII_TM->Product Product Release

Fig 1. General Pd-catalyzed cross-coupling cycle for 3-bromoquinoline functionalization.

Suzuki-Miyaura Cross-Coupling: Accessing 3-Arylquinolines

The Suzuki-Miyaura coupling of 3-bromoquinoline is a robust method for synthesizing a diverse library of 3-arylquinolines (1[1]).

Causality of Experimental Choices
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for rapid reductive elimination, preventing catalyst stalling.

  • Base ( K2​CO3​ ): Boronic acids are poor nucleophiles. The inorganic base quaternizes the boron atom, converting it from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) boronate complex. This significantly increases the nucleophilicity of the aryl group, driving the transmetalation step.

  • Solvent (1,4-Dioxane/Water): Water is not merely a co-solvent; it is mechanistically required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

Quantitative Data: Reaction Conditions and Yields
Boronic AcidCatalyst (mol%)BaseSolventTemp / TimeYield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃1,4-Dioxane/H₂O90°C, 12h88%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O80°C, 16h82%
3-Thienylboronic acidSiliaCat Pd(0) (1%)K₂CO₃MeOHReflux, 2h95%
Self-Validating Protocol
  • Preparation: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat 3 times.

    • Validation Checkpoint: Failure to remove oxygen will result in oxidative homocoupling of the boronic acid, visually indicated by a rapid darkening of the solution before heating.

  • Solvent Addition: Inject 5 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture.

  • Reaction: Heat to 90°C with vigorous stirring for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS at 4 hours. The disappearance of the m/z 208/210 isotopic doublet (3-bromoquinoline) confirms oxidative addition is proceeding.

  • Work-up & Purification: Cool to room temperature, dilute with water, and extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination: Synthesizing 3-Aminoquinolines

The Buchwald-Hartwig amination is the premier method for synthesizing arylamines from aryl halides, offering a significant improvement over harsher traditional methods (2[2]). This is especially vital for constructing nitrogen-based dibenzo-fused heterocycles (3[3]).

Causality of Experimental Choices
  • Ligand (Xantphos or BINAP): Amines possessing β-hydrogens are prone to β-hydride elimination once coordinated to palladium, which yields an unwanted imine and a reduced quinoline. Ligands with large bite angles (like Xantphos) sterically accelerate reductive elimination, outcompeting the side reaction.

  • Base (NaOtBu): A strong base is required to deprotonate the coordinated amine, forming the critical Pd-amido complex. Weak bases will stall the catalytic cycle at the amine-coordination stage.

Quantitative Data: Reaction Conditions and Yields
AmineCatalyst / LigandBaseSolventTemp / TimeYield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100°C, 14h91%
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane110°C, 18h85%
BenzylaminePd₂(dba)₃ / DavePhosLiHMDSTHF80°C, 12h78%
Self-Validating Protocol
  • Preparation: In a glovebox or under strict Argon flow, combine 3-bromoquinoline (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.06 mmol), and NaOtBu (1.5 mmol) in a Schlenk tube.

  • Solvent Addition: Add 4 mL of anhydrous, degassed Toluene.

  • Reaction: Seal the tube and heat at 100°C for 14 hours.

    • Validation Checkpoint: If the reaction mixture turns completely black within the first 30 minutes, the Pd catalyst has aggregated into inactive "Pd black." This indicates trace moisture or oxygen; the reaction must be aborted and restarted with strictly anhydrous reagents.

  • Work-up & Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate and purify via flash chromatography.

Sonogashira Cross-Coupling: Constructing 3-Alkynylquinolines

Sonogashira reactions require inert and oxygen-free conditions to restrain the oxidative homocoupling of alkynes (4[4]). This reaction is highly sensitive but yields versatile alkynyl building blocks.

Causality of Experimental Choices
  • Co-Catalyst (CuI): The terminal alkyne is weakly acidic. CuI reacts with the alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide intermediate. This intermediate seamlessly transfers the alkynyl group to the Pd(II) center via transmetalation.

  • Amine Base/Solvent ( Et3​N ): Triethylamine serves a dual purpose: it acts as the base to abstract the acetylenic proton during copper acetylide formation, and it serves as a coordinating solvent that stabilizes the active metal species.

Quantitative Data: Reaction Conditions and Yields
AlkyneCatalyst SystemBase / SolventTemp / TimeYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (5%) / CuI (10%)Et₃N (Solvent)80°C, 6h92%
1-HexynePd(OAc)₂ (3%) / PPh₃ / CuIDiisopropylamine70°C, 8h84%
TrimethylsilylacetylenePd(PPh₃)₄ (5%) / CuI (5%)Et₃N / DMF90°C, 12h89%
Self-Validating Protocol
  • Preparation: To a dry Schlenk flask, add 3-bromoquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Inject degassed Et₃N (5 mL), followed by the terminal alkyne (1.3 mmol).

    • Validation Checkpoint: The addition of the alkyne should cause a slight color shift (often to a yellowish/brown hue) indicating the formation of the copper acetylide.

  • Reaction: Stir at 80°C for 6 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

  • Work-up: Quench with saturated aqueous NH₄Cl to solubilize and remove copper salts (the aqueous layer will turn blue). Extract with EtOAc, dry, and purify.

Workflow Step1 1. Reaction Setup (Inert Atmosphere) Step2 2. Reagent Addition (Pd, Ligand, Base) Step1->Step2 Step3 3. Heating (80-100°C) Step2->Step3 Step4 4. Aqueous Work-up (Extraction) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2. Standard experimental workflow for the functionalization of 3-bromoquinoline.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. 1

  • Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. Benchchem. 2

  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Arkivoc. 5

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). 3

  • Copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira. Comptes Rendus de l'Académie des Sciences. 4

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-2-(methylthio)quinoline in Drug Discovery

Executive Summary & Scope In modern medicinal chemistry and advanced materials science, the rapid assembly of complex, multi-substituted heteroaromatics is critical for hit-to-lead optimization. 3-Bromo-2-(methylthio)qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern medicinal chemistry and advanced materials science, the rapid assembly of complex, multi-substituted heteroaromatics is critical for hit-to-lead optimization. 3-Bromo-2-(methylthio)quinoline (CAS: 629617-27-2)[1] serves as a highly versatile, bifunctional scaffold. This application note details the structural rationale and validated protocols for the step-wise, orthogonal functionalization of this intermediate. By exploiting the differential reactivity between the C3-bromide and the C2-methylthio ether, researchers can systematically build diverse 2,3-diarylquinoline libraries without the need for intermediate protecting groups.

Structural Rationale & Mechanistic Causality

The synthetic power of 3-Bromo-2-(methylthio)quinoline lies in its programmable chemoselectivity, governed by the distinct electronic and thermodynamic properties of its two functional handles:

  • The C3-Bromide (Kinetic Site): The carbon-bromine bond possesses a relatively low bond dissociation energy (~68 kcal/mol). Under standard palladium-catalyzed cross-coupling conditions, the Pd(0) species undergoes oxidative addition at the C-Br bond orders of magnitude faster than at the C-S bond[2].

  • The C2-Methylthio Group (Thermodynamic/Activated Site): Thioethers are generally inert to standard basic Suzuki-Miyaura conditions, acting as a robust pseudo-protecting group during C3 functionalization. However, the introduction of a thiophilic metal co-catalyst (such as Copper(I) thiophene-2-carboxylate, CuTC) strongly polarizes the C-S bond. This polarization enables a desulfitative Liebeskind-Srogl cross-coupling, allowing Pd(0) insertion and subsequent transmetalation under strictly neutral conditions[3].

G SM 3-Bromo-2-(methylthio)quinoline (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling (C3-Position) SM->Suzuki Step 1: C-Br Activation LS Liebeskind-Srogl Coupling (C2-Position) Suzuki->LS Step 2a: Desulfitative SNAr Oxidation & SNAr (C2-Position) Suzuki->SNAr Step 2b: Nucleophilic

Caption: Orthogonal functionalization workflow of 3-Bromo-2-(methylthio)quinoline.

Experimental Workflows & Self-Validating Protocols

Workflow A: Chemoselective Suzuki-Miyaura Cross-Coupling (C3 Position)

This protocol targets the kinetic C3-bromide site while leaving the C2-thioether intact. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry at the metal center, accelerating reductive elimination and preventing catalyst poisoning by the adjacent sulfur atom[2].

Materials:

  • 3-Bromo-2-(methylthio)quinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Atmospheric Control: Charge a Schlenk flask with the quinoline core, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃. Evacuate and backfill the flask with ultra-high purity Argon three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II) black.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Thermal Activation: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: At t=30 mins, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species. At t=12 hrs, perform TLC (Hexanes/EtOAc 4:1, UV 254 nm). The complete disappearance of the starting material (Rf ~0.6) and the appearance of a new, highly fluorescent spot (Rf ~0.4) validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Workflow B: Desulfitative Liebeskind-Srogl Cross-Coupling (C2 Position)

Following C3 functionalization, the C2-methylthio group is activated. This protocol operates under neutral conditions to tolerate base-sensitive functional groups introduced during Step 1[3].

Materials:

  • 3-Aryl-2-(methylthio)quinoline intermediate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Tri-2-furylphosphine (TFP) (0.20 equiv, 20 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv, 0.75 mmol)

  • Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Argon, combine Pd₂(dba)₃ and TFP in THF. Stir for 15 minutes at room temperature. Causality: TFP is less electron-donating than standard alkyl phosphines, facilitating the challenging transmetalation step from copper to palladium.

  • Reagent Addition: Add the quinoline intermediate, arylboronic acid, and CuTC to the active catalyst solution.

  • Reaction Execution: Heat the sealed vessel to 60 °C for 18 hours.

  • Self-Validation Checkpoint: The addition of CuTC will yield a distinct yellow/orange suspension. Critical Warning: If the reaction mixture develops a blue or green tint, the atmospheric integrity has been breached. Cu(I) has oxidized to Cu(II), which cannot mediate the transmetalation, and the catalytic cycle will stall.

  • Workup: Quench with 5% aqueous NH₄OH to solubilize copper salts, extract with DCM, and purify via silica gel chromatography.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-S Bond Cleavage) Pd0->OA + Thioether Substrate Trans Transmetalation (Cu-Boronate Complex) OA->Trans + CuTC / Ar-B(OH)2 RE Reductive Elimination Trans->RE - Cu(SMe) Byproduct RE->Pd0 Regenerate Pd(0) Product 2-Arylquinoline Product RE->Product Release Product

Caption: Liebeskind-Srogl desulfitative cross-coupling catalytic cycle.

Quantitative Data & Optimization Matrix

The following table synthesizes quantitative reaction parameters and expected yield ranges for the functionalization of 3-Bromo-2-(methylthio)quinoline, including green-chemistry micellar alternatives[4].

Reaction TypeTarget SiteCatalyst SystemCo-Catalyst / BaseSolvent & TempExpected Yield Range
Standard Suzuki C3-BromidePd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O, 90 °C75 - 90%
Micellar Suzuki C3-BromidePd(dtbpf)Cl₂ (2 mol%)N(Et)₃ (3.0 equiv)2% Kolliphor in H₂O, RT68 - 90%
Liebeskind-Srogl C2-ThioetherPd₂(dba)₃ (5 mol%)CuTC (1.5 equiv)Anhydrous THF, 60 °C65 - 85%
Oxidation / SNAr C2-ThioetherNonemCPBA, then AmineDCM (0 °C) -> DMF (80 °C)70 - 95%

References

  • [1] Title: 629617-27-2 | 3-Bromo-2-(methylthio)quinoline - ChemScene Source: chemscene.com URL: 1

  • [2] Title: Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery Source: benchchem.com URL: 2

  • [4] Title: Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere | Organic Letters Source: acs.org URL: 4

  • [3] Title: RSC Advances: Pd(0)-catalyzed Cu(I)-mediated desulfitative C-C cross-coupling Source: rsc.org URL: 3

Sources

Application

Application Note: Regioselective N-Oxidation of Quinoline Derivatives

Introduction and Strategic Utility The functionalization of the quinoline core is a cornerstone of medicinal chemistry and drug discovery, given its prevalence in antimalarial, anticancer, and antibacterial agents. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

The functionalization of the quinoline core is a cornerstone of medicinal chemistry and drug discovery, given its prevalence in antimalarial, anticancer, and antibacterial agents. However, direct C-H functionalization of the electron-deficient quinoline ring is notoriously challenging. To circumvent this, the N-oxidation of quinoline derivatives has emerged as a highly strategic transformation[1].

Converting quinoline to quinoline N-oxide dramatically alters the electronic properties of the ring, polarizing the molecule and acting as a powerful directing group[2]. This transformation activates the C-2 and C-8 positions, making the N-oxide a highly versatile precursor for downstream regioselective alkenylation, amination, halogenation, and deoxygenative cross-coupling reactions[3].

Mechanistic Rationale and Reagent Selection

The formation of quinoline N-oxide relies on the inherent nucleophilicity of the lone pair of electrons on the quinoline nitrogen[4]. When exposed to strong oxidizing agents—such as peracids or hydrogen peroxide—the nitrogen atom attacks the electrophilic oxygen of the peroxide bond, resulting in the N-O coordinate covalent bond.

The choice of oxidant and solvent dictates the reaction kinetics, safety, and scalability:

  • m-Chloroperoxybenzoic acid (m-CPBA) in Dichloromethane (DCM): This is the standard bench-scale method. m-CPBA is highly electrophilic, allowing the reaction to proceed rapidly at room temperature[5]. The primary byproduct, m-chlorobenzoic acid, is easily neutralized and removed during an alkaline aqueous workup[6].

  • Hydrogen Peroxide ( H2​O2​ ) in Glacial Acetic Acid: Ideal for scale-up. The acetic acid reacts with H2​O2​ in situ to generate peracetic acid, the active oxidant. This method is highly cost-effective and avoids the shock-sensitivity hazards associated with bulk m-CPBA[7],[8].

  • Catalytic Phosphomolybdic Acid (PMA) with H2​O2​ : A modern, green-chemistry approach. PMA forms active peroxometalate species (e.g., P[OMo(η2−O2​)2​O]43−​ ) that transfer oxygen to the quinoline nitrogen with high atom economy and excellent yields, minimizing harsh acidic conditions[9],[10].

Quantitative Method Comparison

The following table summarizes the key quantitative parameters and operational heuristics for the three primary N-oxidation methodologies.

ParameterMethod A: m-CPBAMethod B: H2​O2​ / Acetic AcidMethod C: H2​O2​ / Mo-P Catalyst
Oxidant m-CPBA (1.2 - 1.5 eq)30% H2​O2​ (Excess)30% H2​O2​ (1.5 - 3.0 eq)
Solvent DCM or CHCl3​ Glacial Acetic AcidAcetonitrile ( CH3​CN )
Temperature Room Temperature65 °C – 75 °C50 °C
Reaction Time 1 – 5 hours3 – 9 hours12 hours
Typical Yield 85% – 95%80% – 98%60% – 95%
Scalability Low to Medium (Exothermic)High (Industrial standard)High (Catalytic)
Primary Byproduct m-Chlorobenzoic acidWaterWater

Experimental Protocols

Protocol A: Bench-Scale Synthesis via m-CPBA

This method is recommended for rapid library generation and small-scale exploratory synthesis (< 5 grams).

  • Preparation: Dissolve the quinoline derivative (1.0 eq) in anhydrous 1,2-dichloroethane or dichloromethane (DCM) (approx. 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar[6].

  • Oxidation: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.25 to 1.5 eq, typically 70-77% purity) portion-wise to control the mild exotherm[6].

  • Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 5 hours. Monitor the reaction via TLC (typically using a polar eluent like 5-10% MeOH in DCM). The N-oxide will appear as a highly polar, UV-active spot with a significantly lower Rf​ than the starting material.

  • Quenching & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). This step is critical as it deprotonates the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer[6].

  • Extraction: Extract the aqueous layer 2-3 times with DCM. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure[6]. Purify via silica gel column chromatography if trace starting material remains[5].

Protocol B: Scalable Synthesis via H2​O2​ and Glacial Acetic Acid

This method is recommended for multi-gram to kilogram scale-up due to reagent cost-efficiency and safety profiles.

  • Preparation: Dissolve the quinoline derivative (1.0 eq) in glacial acetic acid (approx. 3-5 mL/mmol)[7].

  • Oxidation: Heat the mixture to 65–70 °C. Slowly add 30% aqueous hydrogen peroxide ( H2​O2​ ) (approx. 3.0 to 4.0 eq total) dropwise over 30 minutes[8]. Caution: Do not add H2​O2​ in a single bolus to avoid dangerous accumulation of unreacted peroxide.

  • Monitoring: Maintain the temperature at 65–70 °C for 3 hours. If TLC indicates incomplete conversion, an additional aliquot of H2​O2​ can be added, followed by continued heating for up to 6 hours[8].

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid[7].

  • Neutralization: Carefully basify the concentrated residue using a saturated sodium carbonate ( Na2​CO3​ ) solution until pH 8-9 is reached[8].

  • Extraction & Isolation: Extract the aqueous mixture with chloroform or DCM. Dry the organic layer, evaporate the solvent, and recrystallize the crude N-oxide from an appropriate solvent (e.g., ethyl acetate/hexane)[8].

Protocol C: Green Catalytic Synthesis via Phosphomolybdic Acid (PMA)

This method is recommended for substrates sensitive to strong acids or when high atom economy is required.

  • Preparation: To a solution of the quinoline derivative (1.0 eq) in acetonitrile (0.5 mL/mmol), add 30% aqueous H2​O2​ (1.5 to 3.0 eq)[9].

  • Catalyst Addition: Add phosphomolybdic acid (PMA) (1 to 3 mol%, delivered as a 20% solution in ethanol) to the reaction mixture[9].

  • Oxidation: Heat the reaction mixture to 50 °C and stir for 12 hours[9]. The PMA will dissociate and form active peroxomolybdate species that efficiently transfer oxygen to the substrate[9].

  • Workup: Dilute the reaction with saturated aqueous ammonium chloride ( NH4​Cl ) (0.1 mL/mmol) and extract with DCM[9].

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the high-purity quinoline N-oxide[9].

Analytical Validation

Self-validation of the synthesized quinoline N-oxide is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy:

  • 1 H NMR: The formation of the N-oxide induces a significant downfield shift in the protons adjacent to the nitrogen (e.g., the C-2 and C-8 protons) due to the strong electron-withdrawing nature of the N+−O− dipole[6].

  • IR Spectroscopy: A strong, characteristic N-O stretching vibration will appear in the IR spectrum, typically between 1200 and 1300 cm−1 [6].

Synthetic Workflow Visualization

G cluster_oxidants Oxidation Methods Q Quinoline Derivative (Starting Material) M1 Method A: m-CPBA / DCM (Fast, Bench-scale) Q->M1 M2 Method B: H2O2 / AcOH (Scalable, Cost-effective) Q->M2 M3 Method C: H2O2 / Mo-P Catalyst (Green, High Yield) Q->M3 QNO Quinoline N-Oxide (Versatile Precursor) M1->QNO M2->QNO M3->QNO C2 C-2 Functionalization (Amidation, Arylation) QNO->C2 C8 C-8 Functionalization (Directed C-H Activation) QNO->C8 Deox Deoxygenative Cross-Coupling QNO->Deox

Workflow illustrating the N-oxidation of quinoline and subsequent regioselective functionalizations.

References

  • Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. URL:[Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. URL:[Link]

  • Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. PMC. URL:[Link]

  • Dual substitution reaction of Quinoline N‐oxides. ResearchGate. URL:[Link]

  • CN109776412A - A kind of synthetic method of N oxide. Google Patents.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. URL:[Link]

  • Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. Scilit. URL:[Link]

Sources

Method

One-pot synthesis of polysubstituted quinolines using nanocatalysts

Application Note: Advanced Nanocatalytic Workflows for the One-Pot Synthesis of Polysubstituted Quinolines Executive Summary & Scientific Rationale Quinolines represent a privileged scaffold in drug discovery, forming th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Nanocatalytic Workflows for the One-Pot Synthesis of Polysubstituted Quinolines

Executive Summary & Scientific Rationale

Quinolines represent a privileged scaffold in drug discovery, forming the structural backbone of numerous antimalarial, anticancer, and anti-inflammatory therapeutics. Historically, the synthesis of polysubstituted quinolines via the classic Friedländer annulation has been bottlenecked by harsh reaction conditions, the need for stoichiometric amounts of toxic reagents, and difficult catalyst recovery.

As the pharmaceutical industry shifts toward green chemistry, nanocatalysis has emerged as a transformative solution. By leveraging the high surface-area-to-volume ratio and tunable surface chemistry of nanomaterials, we can now execute complex, multi-component one-pot syntheses. This application note details the mechanistic rationale and validated protocols for utilizing two cutting-edge nanocatalyst systems: Ag-Pd alloy nanoparticles for tandem hydrogen autotransfer, and magnetic Brønsted acidic nanoparticles (Fe3O4-IL-HSO4) for solvent-free condensations.

Mechanistic Insights: Catalyst Selection & Causality

To design a self-validating synthetic workflow, one must first understand the causality behind the catalyst's interaction with the substrates.

2.1. Dual-Site Catalysis via Ag-Pd Alloy Nanoparticles Synthesizing quinolines from simple ketones and primary alcohols requires a catalyst capable of orchestrating multiple distinct chemical transformations sequentially. Ag-Pd alloy nanoparticles supported on carbon act as dual-function catalysts[1].

  • The Causality: The Silver (Ag) sites facilitate the dehydrogenation of the primary alcohol to an aldehyde via a hydrogen autotransfer mechanism. The Palladium (Pd) sites subsequently catalyze an aldol condensation between this aldehyde and the starting ketone to form an α -alkylated ketone intermediate. Because the hydrogen is "borrowed" and returned during the cycle, the process is highly atom-economical and bypasses the need for pre-synthesized, unstable α -alkylated ketones[1].

2.2. Brønsted Acidic Magnetic Nanoparticles (Fe3O4-IL-HSO4) For the direct condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds, Lewis or Brønsted acidity is required to activate the carbonyl carbon.

  • The Causality: By functionalizing a magnetite (Fe3O4) core with a Brønsted acidic ionic liquid shell (1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate), we create a highly reactive, solvent-free environment[2]. The ionic liquid shell lowers the activation energy for imine formation, while the superparamagnetic Fe3O4 core allows for instantaneous, non-destructive catalyst recovery via an external magnetic field, preserving the catalyst's structural integrity for multiple cycles[2].

Visualizing the Reaction Logic

G A Ketone + Primary Alcohol B α-Alkylated Ketone (Intermediate) A->B Ag-Pd/C Catalyst Hydrogen Autotransfer C Polysubstituted Quinoline B->C + 2-Aminobenzyl Alcohol Modified Friedländer

Mechanistic pathway for Ag-Pd catalyzed tandem one-pot quinoline synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.

Protocol A: Tandem Synthesis via Hydrogen Autotransfer (Ag-Pd/C System)

Reference Standard:1[1]

  • Catalyst Loading & Autotransfer Initiation: In a dry Schlenk flask, combine the starting ketone (1.0 equiv), primary alcohol (1.2 equiv), and Ag-Pd/C nanocatalyst (5 mol%).

    • Causality: The slight stoichiometric excess of the primary alcohol drives the equilibrium forward, ensuring complete conversion of the ketone.

  • Argon Purge & Thermal Activation: Purge the system thoroughly with Argon and heat the mixture to 130 °C.

    • Causality: The continuous Argon flow is a critical parameter; it physically removes evolved water from the system and prevents the over-oxidation of the primary alcohol into a carboxylic acid, strictly maintaining the hydrogen autotransfer cycle[1].

  • Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography). The complete disappearance of the primary alcohol spot validates the successful formation of the α -alkylated ketone intermediate.

  • Tandem Friedländer Condensation: Without isolating the intermediate, add 2-aminobenzyl alcohol (1.0 equiv) directly to the same pot. Maintain heating for an additional 12–24 hours until complete conversion to the polysubstituted quinoline is observed.

Protocol B: Solvent-Free Friedländer Annulation (Fe3O4-IL-HSO4 System)

Reference Standard:2[2]

  • Solvent-Free Homogenization: In a mechanochemical mill or mortar, combine the 2-aminoaryl ketone (1.0 equiv), a 1,3-dicarbonyl compound (1.0 equiv), and Fe3O4-IL-HSO4 magnetic nanoparticles (approx. 20 mg per mmol of substrate).

    • Causality: Operating under solvent-free conditions maximizes the collision frequency between the organic substrates and the Brønsted acidic sites on the catalyst's ionic liquid shell, drastically reducing the reaction time to under an hour[3].

  • Thermal Activation: Transfer the homogenized mixture to a reaction vessel and heat to 90 °C for 15–60 minutes.

  • Magnetic Recovery & Self-Validation: Upon completion (verified by GC-MS), add hot ethanol to dissolve the newly synthesized polysubstituted quinoline. Apply an external neodymium magnet to the exterior of the vessel wall.

    • Causality: The Fe3O4 core responds to the magnetic field, causing instantaneous phase separation. Self-Validation: If the supernatant ethanol is optically clear, it confirms that 100% of the nanocatalyst has been sequestered, guaranteeing zero heavy-metal contamination in your final API (Active Pharmaceutical Ingredient)[2].

  • Decantation: Decant the product mixture. Wash the retained catalyst with ethyl acetate and dry it under a vacuum for reuse in the next cycle.

G Step1 Solvent-Free Reaction (Substrates + Fe3O4-IL-HSO4) Step2 Apply External Magnetic Field Step1->Step2 Step3 Decant Product Mixture Step2->Step3 Step4 Wash & Dry Nanocatalyst Step3->Step4 Step5 Recycle for Next Run (Up to 6 cycles) Step4->Step5 Step5->Step1 Catalyst Reuse

Workflow for the recovery and reuse of magnetic Fe3O4-IL-HSO4 nanocatalysts.

Quantitative Performance Analysis

To assist in workflow selection, the following table summarizes the quantitative performance metrics of various nanocatalyst systems used in the one-pot synthesis of quinolines based on recent literature[1][2][3][4].

Nanocatalyst SystemSubstrate ScopeReaction ConditionsAvg. TimeYield RangeRecyclability
Ag-Pd/C Alloy Ketones + Primary Alcohols + 2-Aminobenzyl AlcoholsAr flow, 130 °C, Tandem24 h70–85%Moderate
Fe3O4-IL-HSO4 2-Aminoaryl Ketones + 1,3-DicarbonylsSolvent-free, 90 °C15–60 min85–96%High (Up to 6 cycles)
CuO Nanoparticles 2-Aminoaryl Ketones + 1,3-DicarbonylsSolvent-free, 120 °C10–30 min80–92%High (Up to 5 cycles)
IRMOF-3/PSTA/Cu Aniline + Benzaldehyde + PhenylacetyleneCH3CN, 80 °C, Multicomponent2–4 h85–96%High

References

  • Palladium-Based Nanocatalyst for One-Pot Synthesis of Polysubstituted Quinolines , ChemCatChem. 1

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview , ACS Omega / PMC. 3

  • CuO Nanoparticles as an Efficient and Reusable Catalyst for the One-pot Friedlander Quinoline Synthesis , Bulletin of the Korean Chemical Society. 4

  • Imidazole-functionalized magnetic Fe3O4 nanoparticles: an efficient, green, recyclable catalyst for one-pot Friedländer quinoline synthesis , Research on Chemical Intermediates. 2

Sources

Application

Application Note: Advanced Protocols for the Friedländer Annulation in the Synthesis of Substituted Quinolines

Introduction & Scientific Rationale Quinolines represent a privileged class of heterocyclic pharmacophores, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinolines represent a privileged class of heterocyclic pharmacophores, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Among the various synthetic strategies available, the Friedländer annulation—first reported by Paul Friedländer in 1882—remains one of the most robust and highly utilized methodologies for constructing polysubstituted quinoline cores.

The reaction fundamentally involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with a secondary carbonyl compound possessing a reactive α-methylene group. While traditional methods required harsh reaction conditions (e.g., strong corrosive acids or high temperatures), modern synthetic chemistry has evolved to utilize mild Lewis acids, transition-metal-free organocatalysts, and green microwave-assisted techniques to achieve high yields with excellent functional group tolerance.

Mechanistic Causality: Dictating the Reaction Pathway

Understanding the mechanism of the Friedländer synthesis is critical for predicting regioselectivity and troubleshooting incomplete reactions. The reaction proceeds via a cascade of condensation and cyclodehydration events, but the exact sequence is entirely dictated by the catalytic environment.

  • Base-Catalyzed (Aldol-First) Pathway: Under basic conditions, the reaction initiates with a rate-limiting aldol condensation between the carbonyl of the o-aminoaryl compound and the α-methylene carbon of the ketone. This forms an aldol adduct, which subsequently undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the quinoline.

  • Acid-Catalyzed (Schiff Base-First) Pathway: Under acidic conditions, the primary amine and the ketone rapidly condense to form a Schiff base (imine) intermediate. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to aromatize the newly formed pyridine ring.

Mechanism Start o-Aminoaryl Ketone + α-Methylene Ketone BaseCat Base Catalysis (Aldol-First) Start->BaseCat AcidCat Acid Catalysis (Schiff Base-First) Start->AcidCat AldolAdduct Aldol Adduct Intermediate BaseCat->AldolAdduct Cyclization1 Intramolecular Imine Formation AldolAdduct->Cyclization1 SchiffBase Schiff Base (Imine) Intermediate AcidCat->SchiffBase Cyclization2 Intramolecular Aldol Condensation SchiffBase->Cyclization2 Quinoline Substituted Quinoline + 2 H₂O Cyclization1->Quinoline Cyclization2->Quinoline

Divergent mechanistic pathways of the Friedländer annulation dictated by catalyst selection.

Reaction Optimization & Quantitative Catalyst Data

Selecting the appropriate catalyst is a balance between substrate reactivity, desired yield, and environmental considerations. The table below summarizes quantitative data comparing traditional and modern catalytic systems for the Friedländer synthesis.

Catalyst SystemReaction ConditionsTimeYield (%)Mechanistic Note
p-Toluenesulfonic acid (p-TsOH) Solvent-free, 80°C1–2 h85–95%Strong Brønsted acid; drives Schiff base formation.
Neodymium(III) Nitrate [Nd(NO₃)₃] Ethanol, Room Temp2–4 h62–94%Mild Lewis acid; highly oxophilic, activates carbonyls.
Chloramine-T Acetonitrile, Reflux3–5 h80–92%Acts as an efficient, halogen-based organocatalyst.
PEG-OSO₃H (Polymer-supported) Microwave, Solvent-free2–5 min88–96%Solid acid catalyst; allows rapid heating and easy recovery.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that intermediate quality control checks prevent downstream failures.

Protocol A: Mild Lewis-Acid Catalyzed Synthesis (Room Temperature)

Causality & Rationale: Neodymium(III) nitrate hexahydrate is utilized due to its strong oxophilicity. It effectively coordinates with the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. This circumvents the need for extreme pH shifts or harsh heating, preserving sensitive functional groups.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry 25 mL round-bottom flask, dissolve 1.0 mmol of the o-aminoaryl ketone and 1.2 mmol of the α-methylene carbonyl compound (e.g., ethyl acetoacetate) in 5.0 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of Nd(NO₃)₃·6H₂O to the stirring solution.

  • Incubation: Stir the reaction mixture continuously at room temperature (20–25°C) for 2 to 4 hours.

  • Self-Validation (QC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Validation criteria: The reaction is deemed complete when the UV-active spot corresponding to the starting o-aminoaryl ketone completely disappears, replaced by a highly fluorescent, lower-Rf quinoline spot.

  • Workup: Upon completion, evaporate the ethanol under reduced pressure. Quench the crude residue with 10 mL of distilled water and extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to afford the pure substituted quinoline.

Workflow Step1 1. Reagent Setup (1:1.2 Ratio) Step2 2. Catalyst Addition (10 mol% Nd(NO₃)₃) Step1->Step2 Step3 3. Reaction (Stir at RT, 2-4h) Step2->Step3 Step4 4. Monitoring (TLC Check) Step3->Step4 Step5 5. Workup (Evaporation) Step4->Step5 Step6 6. Purification (Column Chrom.) Step5->Step6

Standard experimental workflow for the mild Lewis acid-catalyzed Friedländer synthesis.
Protocol B: Green Microwave-Assisted Synthesis (Solvent-Free)

Causality & Rationale: Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier of the initial condensation step in minutes rather than hours. The use of sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO₃H) acts as a polymeric solid acid catalyst that is highly active under solvent-free conditions and can be recovered via simple filtration.

Step-by-Step Methodology:

  • Homogenization: In an agate mortar, thoroughly grind 1.0 mmol of the o-aminoaryl ketone, 1.2 mmol of the active methylene compound, and 50 mg of PEG-OSO₃H catalyst until a uniform paste/powder is formed.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe glass vial. Irradiate in a dedicated microwave synthesizer at 600W for 2 to 5 minutes. Caution: Program the synthesizer in 1-minute intervals to prevent localized superheating.

  • Self-Validation (QC): Remove a micro-aliquot, dissolve in CH₂Cl₂, and perform TLC analysis to confirm the total consumption of starting materials.

  • Catalyst Recovery: Cool the vial to room temperature and add 10 mL of hot water. The quinoline product will precipitate, while the PEG-OSO₃H catalyst dissolves in the aqueous phase.

  • Isolation: Filter the precipitated quinoline, wash with cold water, and recrystallize from ethanol. The aqueous filtrate can be lyophilized to recover the PEG-OSO₃H catalyst for subsequent runs.

Troubleshooting & Mechanistic Insights (E-E-A-T)

  • Regioselectivity with Asymmetric Ketones: When utilizing asymmetric ketones (e.g., 2-butanone), condensation can occur at either the α or α' carbon, leading to isomeric mixtures.

    • Causality: The regiochemical outcome is governed by the thermodynamic stability of the enol/enamine intermediate and steric hindrance during the cyclization step.

    • Solution: Employ bulky amine catalysts, ionic liquids, or introduce a directing phosphoryl group on the α-carbon to sterically and electronically steer the regioselectivity toward the desired isomer.

  • Aldol Side-Reactions (Self-Condensation):

    • Causality: Highly reactive ketones may undergo self-aldol condensation under strongly basic conditions before reacting with the o-aminoaryl substrate.

    • Solution: Transition to mild Lewis acid catalysis (e.g., Nd(NO₃)₃) or utilize the imine analogue of the o-aniline to suppress competitive self-condensation.

  • Incomplete Conversion in Domino Protocols: When starting from o-nitrobenzaldehydes (Domino Reduction-Friedländer), reactions may stall.

    • Causality: Incomplete reduction of the nitro group prevents the crucial imine cyclization step.

    • Solution: Ensure a sufficient excess of the reducing agent (e.g., Fe/AcOH) and monitor the sequential electron transfer process carefully before introducing the active methylene compound.

References

  • Friedländer synthesis - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Source: nih.gov. URL:[Link]

  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Source: organic-chemistry.org. URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Source: iipseries.org. URL: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Source: acgpubs.org. URL:[Link]

  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Source: researchgate.net. URL: [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives. Source: scilit.com. URL:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Source: tandfonline.com. URL: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. Source: nih.gov. URL:[Link]

Method

Application Note: Doebner-von Miller Reaction for Quinoline Synthesis

Introduction and Strategic Context The quinoline framework is a highly privileged scaffold in drug discovery, forming the structural core of numerous antimalarial, antibacterial, and anticancer agents[1]. While several c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The quinoline framework is a highly privileged scaffold in drug discovery, forming the structural core of numerous antimalarial, antibacterial, and anticancer agents[1]. While several classical named reactions exist for quinoline synthesis, the Doebner-von Miller (DvM) reaction remains one of the most versatile. Developed as a modification of the Skraup synthesis, the DvM reaction replaces the in situ generation of acrolein from glycerol with pre-formed α,β-unsaturated carbonyl compounds (or their acetal equivalents)[2]. This strategic substitution allows for the targeted synthesis of 2-substituted and 2,4-disubstituted quinolines, providing critical synthetic handles for downstream pharmaceutical functionalization.

As a Senior Application Scientist, it is vital to approach this reaction not merely as a sequence of reagent additions, but as a delicate kinetic balance. The primary challenge of the DvM reaction is managing the highly reactive nature of the α,β-unsaturated carbonyl, which is prone to acid-catalyzed polymerization.

Mechanistic Insights and Causality

Understanding the causality behind the DvM reaction is essential for optimizing yields and minimizing byproducts. While the exact microscopic pathway has been the subject of historical debate—with some evidence pointing toward azomethine intermediates or 1,3-diazetidinium cations[3]—the generally accepted macroscopic sequence proceeds through three distinct phases:

  • Michael Addition: The reaction initiates with the nucleophilic attack of the aniline amino group on the β-carbon of the acid-activated α,β-unsaturated carbonyl compound, forming a β-anilinoketone (Michael adduct)[2].

  • Electrophilic Cyclization: Under strongly acidic conditions, the carbonyl oxygen is protonated, driving an intramolecular electrophilic aromatic substitution onto the ortho-position of the aniline ring. Subsequent dehydration yields a 1,2-dihydroquinoline intermediate[3].

  • Oxidation (Aromatization): Unlike the Skraup reaction, which typically requires an explicit oxidant like nitrobenzene, the classical DvM reaction often relies on the disproportionation of the dihydroquinoline intermediate or atmospheric oxygen to achieve the final aromatic quinoline[2].

Mechanism A Aniline + α,β-Unsaturated Carbonyl B Michael Adduct (β-Anilinoketone) A->B Michael Addition C Cyclized Intermediate (via Acid Catalysis) B->C Electrophilic Cyclization D 1,2-Dihydroquinoline (- H₂O) C->D Dehydration E Quinoline Product (via Oxidation) D->E - 2H / Oxidation

Mechanistic pathway of the Doebner-von Miller reaction from aniline to quinoline.

Overcoming Classical Limitations: Modern Advances

The fundamental drawback of the classical DvM synthesis is that the reaction is violently exothermic. The combination of high temperatures and concentrated Brønsted acids (e.g., HCl or H₂SO₄) frequently leads to the rapid polymerization of the enal/enone, resulting in intractable "tars" that complicate isolation and drastically reduce yields[4].

To circumvent this, modern protocols have shifted toward biphasic solvent systems, transition-metal-free ionic liquid catalysis, and continuous flow chemistry. These approaches physically or chemically sequester the reactive carbonyl species, maintaining a low steady-state concentration that favors the desired Michael addition over self-condensation[1].

Table 1: Quantitative Comparison of Classical vs. Modern Doebner-von Miller Conditions

ParameterClassical MethodModern Continuous FlowIonic Liquid / Metal-Free
Reagents Aniline, CrotonaldehydeAniline, AcroleinAniline, Enone
Catalyst / Acid Conc. HCl or H₂SO₄Protic acid in water[Bmim]BF₄ or BF₃·THF[4]
Temperature Reflux (Highly Exothermic)Controlled (e.g., 65 °C - 100 °C)Mild heating (65 °C)[5]
Reaction Time 4–12 hours10 minutes to 1 hour1–3 hours
Typical Yield 30–50% (High tar formation)70–95% (Clean profile)[1]60–85%
Primary Advantage Readily available reagentsRapid, scalable, green routeEliminates harsh acids

Experimental Protocols

Protocol A: Classical Synthesis of 2-Methylquinoline (Lepidine)

This protocol utilizes the classical approach but incorporates strict temperature controls to mitigate tar formation.

Reagents: Aniline (1.0 equiv), Crotonaldehyde (1.2 equiv), Concentrated Hydrochloric Acid (excess).

  • Reactant Preparation: In a fume hood, equip a 3-necked round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel. Add aniline to the flask and cool in an ice bath. Slowly add concentrated HCl to form the aniline hydrochloride salt. Causality: Pre-forming the salt increases aqueous solubility and tempers the nucleophilicity of the amine, preventing uncontrolled runaway reactions[2].

  • Controlled Addition: Add crotonaldehyde dropwise via the funnel over 30–45 minutes while maintaining the internal temperature below 15 °C. Causality: Slow addition keeps the concentration of the enal low, outcompeting self-polymerization kinetics.

  • Thermal Cyclization: Remove the ice bath and heat the mixture to a gentle reflux for 4–7 hours. Monitor via TLC until the aniline is consumed.

  • Quenching & Neutralization: Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaOH until pH > 9.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation.

Protocol B: Modern Continuous Flow Synthesis (Green Approach)

This protocol utilizes a microreactor to achieve superior heat and mass transfer, effectively eliminating the exothermic hazards of the classical route[1].

Reagents: Aniline (1.0 equiv), Acrolein (1.2 equiv), Aqueous Acid Catalyst.

  • System Priming: Prime a continuous flow microreactor system with the carrier solvent (water/ethanol mix).

  • Reagent Injection: Load Syringe A with a solution of aniline and the acid catalyst. Load Syringe B with a dilute solution of acrolein.

  • Flow Mixing: Pump both syringes into a T-mixer at a combined flow rate optimized for a 15-minute residence time. Causality: The high surface-area-to-volume ratio of the flow reactor instantly dissipates the heat of the Michael addition, completely suppressing tar formation[1].

  • In-Line Heating: Pass the mixed stream through a reactor coil heated to 90 °C to drive the cyclization and dehydration steps.

  • Collection: Collect the output stream in a flask containing saturated NaHCO₃ to immediately quench the acid catalyst. Extract and purify as described in Protocol A.

Workflow Prep 1. Reactant Preparation (Aniline + Acid Catalyst) Add 2. Controlled Addition (α,β-Unsaturated Carbonyl) Prep->Add Reflux 3. Thermal Cyclization (Reflux / Flow Reactor) Add->Reflux Quench 4. Quenching & Neutralization (Base Addition) Reflux->Quench Extract 5. Liquid-Liquid Extraction (Organic Phase) Quench->Extract Purify 6. Purification (Distillation / Column) Extract->Purify

Step-by-step experimental workflow for the Doebner-von Miller quinoline synthesis.

Troubleshooting & Optimization Logic

A self-validating protocol requires an understanding of failure modes. When deviations occur, apply the following diagnostic logic[5]:

  • Symptom: Excessive viscosity, black tar formation, and near-zero product yield.

    • Causality: The acid-catalyzed aldol condensation/polymerization of the α,β-unsaturated aldehyde has outcompeted the Michael addition.

    • Intervention: Switch to a less aggressive Lewis acid (e.g., BF₃·THF) or utilize a biphasic solvent system (toluene/water) to partition the aldehyde away from the highly acidic aqueous phase[4].

  • Symptom: Poor regioselectivity yielding a mixture of isomeric quinolines.

    • Causality: When using meta-substituted anilines, the electrophilic cyclization can occur at either the ortho or para position relative to the substituent, driven by competing steric and electronic effects[1].

    • Intervention: Modulate the reaction temperature. Lower temperatures generally favor the kinetically controlled product, while extended refluxing can favor the thermodynamically stable isomer. Alternatively, employ bulky Lewis acids to sterically direct the cyclization.

  • Symptom: Incomplete aromatization (presence of dihydroquinoline intermediates).

    • Causality: The inherent disproportionation mechanism is failing to fully oxidize the intermediate.

    • Intervention: Introduce a mild, explicit oxidant such as DDQ or iodine into the reaction mixture during the final hour of reflux to drive the aromatization to completion.

Sources

Application

Regioselective synthesis of 3-bromoquinoline derivatives

An Application Note and Protocol Guide for the Regioselective Synthesis of 3-Bromoquinoline Derivatives Executive Summary & Chemical Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, mate...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Regioselective Synthesis of 3-Bromoquinoline Derivatives

Executive Summary & Chemical Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemical development. Among its functionalized derivatives, 3-bromoquinoline serves as an indispensable electrophilic building block for downstream cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)1[1].

However, achieving high regioselectivity at the C3 position is notoriously challenging. Because the pyridine ring of quinoline is electron-deficient, classical electrophilic aromatic substitution typically defaults to the electron-rich carbocyclic ring (C5 and C8 positions)2[2]. To circumvent this, synthetic chemists rely on two primary paradigms:

  • De Novo Ring Construction: A formal [4+2] cycloaddition that pre-installs the bromine atom during the formation of the quinoline core.

  • Directed Late-Stage Functionalization: Direct C-H bromination utilizing specific salt-complexation mechanics to force an addition-elimination pathway at the C3 position.

This guide details the causality, optimization, and self-validating protocols for both approaches.

Method A: De Novo Synthesis via Formal [4+2] Cycloaddition

This modern approach leverages a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne3[3].

Causality of Experimental Choices:

  • Trifluoromethanesulfonic acid (TfOH): Acts as a potent Brønsted acid to protonate the arylmethyl azide. This thermodynamically drives the expulsion of nitrogen gas (N₂), triggering a Schmidt-type 1,2-alkyl shift to generate the highly electrophilic N-aryliminium ion in situ.

  • Regiocontrol via Sterics: The bulky bromine atom on the 1-bromoalkyne dictates the trajectory of the nucleophilic attack, ensuring the halogen is exclusively positioned at the C3 carbon of the resulting dihydroquinoline intermediate.

  • DDQ Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is selected for the final step because its high reduction potential rapidly drives the aromatization of the dihydroquinoline into the fully conjugated 3-bromoquinoline system without over-oxidizing the substrate3[3].

Mechanism A Arylmethyl Azide B N-Aryliminium Ion (Reactive Intermediate) A->B TfOH (- N₂) D Dihydroquinoline Intermediate B->D Formal [4+2] Cycloaddition C 1-Bromoalkyne C->D E 3-Bromoquinoline Derivative D->E DDQ (Oxidation)

Mechanistic pathway of the formal [4+2] cycloaddition yielding 3-bromoquinoline.

Quantitative Optimization Data

The stoichiometry of the alkyne and the choice of solvent are critical for stabilizing the charged transition states.

Table 1: Stoichiometric and Solvent Optimization for [4+2] Cycloaddition 4[4]

EntryArylmethyl Azide (equiv)1-Bromoalkyne (equiv)SolventYield (%)Causality / Observation
11.01.2DCE58Baseline reactivity; slight excess of alkyne ensures consumption of the iminium ion.
21.02.0DCE68 Optimal condition; higher alkyne concentration overcomes competitive degradation.
32.01.0DCE24Excess azide leads to side reactions and poor conversion relative to the alkyne.
41.02.0Toluene<50Non-polar solvent fails to adequately stabilize the charged N-aryliminium intermediate.
Protocol 1: Step-by-Step [4+2] Cycloaddition

Self-Validating System: This protocol includes specific visual and analytical checkpoints to confirm reaction progress.

  • Imine Generation & Cycloaddition:

    • Dissolve the arylmethyl azide (1.0 equiv) and 1-bromoalkyne (2.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere (0.1 M concentration).

    • Cool the mixture to 0 °C. Dropwise, add TfOH (1.2 equiv).

    • Validation Checkpoint: Observe the evolution of N₂ gas (bubbling). The cessation of bubbling (typically 1-2 hours) indicates the complete formation and subsequent consumption of the N-aryliminium ion.

  • Quench & Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dihydroquinoline.

  • Oxidative Aromatization:

    • Dissolve the crude intermediate in EtOAc (0.08 M).

    • Add DDQ (1.0 to 2.5 equiv, depending on substrate substitution).

    • Validation Checkpoint: The solution will immediately transition to a deep red/brown color, signifying the formation of a charge-transfer complex. Stir for 5–10 minutes. Complete consumption of the intermediate should be confirmed by TLC (UV active spot).

  • Purification:

    • Concentrate the mixture and purify via silica gel flash chromatography (Gradient: 100% Hexanes to 4:1 Hexanes/EtOAc) to isolate the pure 3-bromoquinoline derivative.

Method B: Direct C-H Bromination of Quinoline

For scalable, late-stage functionalization, direct bromination is preferred. However, to prevent polybromination and off-target electrophilic attack, the reaction is routed through a hydrobromide salt intermediate5[5].

Causality of Experimental Choices:

  • Salt Formation: Reacting quinoline with acid to form quinoline hydrobromide sequesters the nitrogen lone pair. This deactivates the entire ring system, but specifically primes the C3 position for an addition-elimination reaction via a transient perbromide complex.

  • Self-Purifying Precipitation: The resulting 3-bromoquinoline hydrobromide has exceptionally poor solubility in the cold reaction medium. It precipitates out of solution immediately upon formation, which physically halts any further electrophilic attack and prevents the formation of di- or tri-brominated impurities5[5].

Workflow Step1 Quinoline Protonation Step2 Electrophilic Bromination (Br₂) Step1->Step2 Step3 Precipitation of Salt (HBr) Step2->Step3 Step4 Recrystallization (H₂O/ROH) Step3->Step4 Step5 Alkali Neutralization Step4->Step5

Step-by-step workflow for the direct bromination and purification of 3-bromoquinoline.

Protocol 2: Step-by-Step Direct Bromination

Self-Validating System: Relies on phase changes and solubility limits to guarantee product purity.

  • Salt Formation & Bromination:

    • Prepare a solution of quinoline hydrobromide by reacting pure quinoline with hydrobromic acid. Dissolve this salt in a mixed solvent system of water and alcohol (e.g., ethanol).

    • Cool the reactor to 0–5 °C.

    • Slowly add molecular bromine (Br₂, 1.05 equiv) dropwise under vigorous stirring.

    • Validation Checkpoint: As the reaction progresses, a pale yellow crystalline solid (3-bromoquinoline hydrobromide) will begin to precipitate heavily from the solution.

  • Isolation & Recrystallization:

    • Filter the cold reaction mixture to collect the crude precipitate.

    • Recrystallize the solid from a hot water/alcohol mixture.

    • Validation Checkpoint: The hot filtration removes polymeric tar byproducts, while slow cooling yields highly pure, off-white needles of the target salt.

  • Free Base Liberation:

    • Suspend the purified crystals in a biphasic mixture of toluene and water.

    • Slowly add a 15% aqueous sodium carbonate (Na₂CO₃) solution until the aqueous layer reaches pH 9–10.

    • Validation Checkpoint: The solid salt will dissolve as the neutralized 3-bromoquinoline free base partitions entirely into the upper toluene layer.

  • Final Purification:

    • Separate the toluene layer, dry over MgSO₄, and perform a simple vacuum distillation to yield high-purity 3-bromoquinoline 5[5].

References

  • Tummatorn, J., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4516-4525. ACS Publications. Available at:[Link]

  • Google Patents.JP2001322979A - Method for producing 3-bromoquinoline.

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Causality: Understanding the Failure Points

Skraup Quinoline Synthesis: Technical Support & Yield Optimization Center Welcome to the Skraup Synthesis Support Center. As a Senior Application Scientist, I have structured this portal to move beyond basic textbook pro...

Author: BenchChem Technical Support Team. Date: March 2026

Skraup Quinoline Synthesis: Technical Support & Yield Optimization Center

Welcome to the Skraup Synthesis Support Center. As a Senior Application Scientist, I have structured this portal to move beyond basic textbook procedures and address the practical, bench-level realities of this complex reaction. The Skraup synthesis is a powerful method for constructing the quinoline heterocycle, but its notoriously violent exotherm and propensity for tar formation frequently compromise yields[1].

This guide provides mechanistic insights, troubleshooting workflows, and field-proven protocols to ensure reproducible, high-yield syntheses.

To troubleshoot the Skraup synthesis, you must first understand the causality of its reaction cascade. The process is not a single step but a delicate sequence of transformations[2]:

  • Dehydration: Sulfuric acid catalyzes the dehydration of glycerol to acrolein[3]. Failure point: If water is present in the reagents, this equilibrium is retarded, starving the reaction of its critical intermediate.

  • Michael Addition: The aniline amino group undergoes nucleophilic attack on the highly reactive acrolein[4]. Failure point: Acrolein is prone to rapid polymerization at high temperatures, forming intractable black tar[5].

  • Cyclization & Oxidation: The resulting intermediate cyclizes to a dihydroquinoline, which is then oxidized (typically by nitrobenzene) to the aromatic quinoline[2]. Failure point: Uncontrolled oxidation leads to thermal runaway[6].

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (H₂SO₄, Heat) Michael β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael Nucleophilic Attack Aniline Aniline Aniline->Michael Dihydro 1,2-Dihydroquinoline Michael->Dihydro Electrophilic Cyclization (H⁺ catalyzed) Quinoline Quinoline (Final Product) Dihydro->Quinoline Oxidation (Nitrobenzene / FeSO₄)

Fig 1: Mechanistic pathway of the Skraup synthesis highlighting critical transformation stages.

Troubleshooting & FAQ Center

Q1: My reaction yielded a thick, intractable black tar and very little quinoline. What caused this, and how do I prevent it? A: Tar formation is the most common failure mode in the Skraup synthesis, directly resulting from the thermal runaway of acrolein polymerization[5]. The dehydration of glycerol is highly exothermic. When the exotherm is uncontrolled, localized hotspots cause the acrolein to polymerize rather than react with the aniline[6]. Solution: Implement a chemical moderator. The addition of Ferrous Sulfate (FeSO₄) acts as an oxygen transfer mediator, tempering the rapid oxidation by nitrobenzene and preventing the reaction from boiling out of control[1]. Furthermore, robust mechanical stirring is non-negotiable to dissipate localized heat[6].

Q2: I am using standard reagent ratios, but my conversion is incomplete. Should I increase the temperature? A: Not necessarily. While a final reflux (130–150°C) is required to drive the cyclization to completion[5], premature excessive heating exacerbates byproduct formation. Instead, verify the integrity of your reagents. Glycerol is highly hygroscopic; if it has absorbed atmospheric moisture, the sulfuric acid will be diluted, impeding the initial dehydration step[7]. Always use strictly anhydrous glycerol.

Q3: How do substituents on my starting aniline affect the yield? A: The electronic nature of the aniline dictates the efficiency of the Michael addition and subsequent electrophilic cyclization. Electron-donating groups enhance nucleophilicity, generally leading to higher yields. Conversely, electron-withdrawing groups deactivate the aromatic ring, making cyclization sluggish and often resulting in poor yields. If using deactivated anilines, consider substituting the free base with an acetylated amine, which has been shown to improve operability and yield[8].

Q4: Product isolation from the crude mixture is extremely difficult. What is the best extraction method? A: Do not attempt direct solvent extraction from the crude, acidic tar. The self-validating protocol for Skraup workup is steam distillation. By basifying the mixture and passing steam through it, the volatile quinoline co-distills with water, leaving the non-volatile polymeric tar behind in the reaction flask.

Troubleshooting Start Issue: Low Yield & Heavy Tar Q1 Was the exotherm controlled? Start->Q1 Sol1 Add FeSO₄ moderator & ensure slow acid addition Q1->Sol1 No Q2 Are reagents anhydrous? Q1->Q2 Yes Sol2 Use anhydrous glycerol to promote efficient dehydration Q2->Sol2 No Q3 Is product trapped in tar? Q2->Q3 Yes Sol3 Perform steam distillation on basified mixture Q3->Sol3 Yes

Fig 2: Decision-making workflow for troubleshooting low yields and tar formation in Skraup reactions.

Quantitative Yield Optimization Data

Comparing classical conditions against modern optimizations reveals significant yield improvements when exotherm control and alternative activation methods are applied.

Reaction Condition / ModificationKey Reagents & CatalystsTypical Yield RangePrimary Mechanistic Advantage
Classical Skraup Glycerol, H₂SO₄, PhNO₂30% – 50%Direct route, but suffers from violent exotherm and tar[1].
Moderated Skraup + FeSO₄ (Moderator)80% – 91%FeSO₄ controls the oxidation rate, drastically reducing tar[2].
Acetylated Amine Acetyl amine, H₂SO₄70% – 85%Prevents side reactions of the free base, improving purity[8].
Microwave-Assisted Ionic Liquids (Solvent-free)85% – 95%Rapid, uniform heating prevents localized hotspots[9].

Validated Experimental Protocol: Moderated Skraup Synthesis

This self-validating methodology incorporates thermal moderators and phase-separation techniques to ensure the high-yield recovery of quinoline.

Reagents Required:

  • Aniline (High purity, freshly distilled): 2.34 mol (218 g)

  • Glycerol (Strictly Anhydrous): 9.4 mol (865 g)

  • Nitrobenzene (Oxidant): 1.38 mol (170 g)

  • Sulfuric Acid (Concentrated, 98%): 400 mL

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, Moderator): 80 g[6]

Step-by-Step Methodology:

  • Apparatus Setup: Equip a heavy-walled 5-liter round-bottom flask with a robust mechanical stirrer and a wide-bore reflux condenser[6]. Causality: A wide-bore condenser is critical to prevent dangerous pressure buildup during the vigorous gas evolution phase.

  • Reagent Charging: Add the 80 g of powdered FeSO₄, followed by 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene. Stir mechanically to create a homogenous suspension.

  • Acid Addition: While maintaining vigorous stirring, slowly add 400 mL of concentrated H₂SO₄ in a steady stream[7]. Caution: This step is highly exothermic; proper PPE and a blast shield are recommended.

  • Controlled Initiation: Gently heat the flask with a heating mantle, constantly moving the heat source to avoid localized overheating[7]. The moment the mixture begins to bubble and boil, remove the heat source immediately [6].

  • Autothermal Reflux: The reaction will proceed vigorously under its own heat. The FeSO₄ moderator ensures the reflux is brisk but controlled, preventing a runaway boil-over[6].

  • Completion Phase: Once the spontaneous boiling subsides, reapply heat and maintain a gentle reflux for an additional 2 to 3 hours to drive the cyclization of the dihydroquinoline intermediate to completion[9].

  • Workup & Neutralization: Allow the flask to cool to 100°C, then carefully pour the viscous mixture into a large beaker containing 2 liters of ice water[5]. Neutralize the acidic solution by slowly adding concentrated Sodium Hydroxide (NaOH) solution while maintaining an ice bath, until the mixture is strongly alkaline (pH > 10)[7].

  • Steam Distillation (Product Isolation): Subject the alkaline mixture to steam distillation. The quinoline and unreacted nitrobenzene will co-distill as a milky emulsion[7]. Continue distilling until the distillate runs completely clear.

  • Final Purification: Extract the aqueous distillate with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), evaporate the ether, and purify the crude quinoline via vacuum distillation[9].

References

  • Grokipedia - Skraup reaction. Available at:[Link][2]

  • Wikipedia - Skraup reaction. Available at: [Link][1]

  • Canadian Journal of Research - A Further Modification of the Skraup Synthesis of Quinoline. Available at:[Link][8]

  • IIP Series - Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Available at:[Link][3]

  • Google Patents - US6103904A - Skraup reaction process for synthesizing quinolones. Available at:[4]

Sources

Optimization

Overcoming decomposition of quinolines on acidic silica gel

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into a common and often frustrating challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in synthetic chemistry: the decomposition of quinolines and related nitrogen-containing heterocycles during purification by silica gel chromatography. Here, we move beyond simple instructions to explain the underlying chemical principles and provide robust, validated protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline derivative turning dark and streaking on the TLC plate or column? I'm losing a significant amount of my product.

This is a classic sign of on-column decomposition. Standard silica gel is inherently acidic due to the presence of silanol (Si-O-H) groups on its surface.[1][2] Quinolines, being basic heterocycles, can be protonated by these acidic silanol groups. This protonation not only leads to strong, often irreversible, adsorption but can also catalyze degradation pathways, such as acid-catalyzed hydrolysis, rearrangement, or polymerization, especially for sensitive or complex quinoline structures.[3][4] The result is significant yield loss, the appearance of colored impurities, and severe tailing or streaking during elution.[2][5]

Q2: I've heard that adding triethylamine (TEA) to the eluent can help. How does this work, and how much should I add?

Adding a small amount of a basic modifier like triethylamine to your mobile phase is a highly effective and common first-line solution.[5][6]

Mechanism of Action: The TEA acts as a competitive base. It is a small, relatively non-polar amine that preferentially interacts with the acidic silanol sites on the silica gel, effectively neutralizing them.[6] This process, often called "deactivation," masks the acidic sites, preventing them from protonating and degrading your quinoline product. Your neutral, free-base quinoline can then elute symmetrically without excessive interaction.

Recommended Concentration: A concentration of 0.1-2% (v/v) triethylamine in the mobile phase is typically sufficient.[5][7] It's best to start with 0.5-1% and optimize based on a quick TLC test.

Critical Note: Always add the TEA to both solvents of your binary eluent system (e.g., to both the ethyl acetate and the hexanes) to maintain a consistent concentration as you run your gradient.[6]

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering issues, follow this logical progression of troubleshooting steps, from simple adjustments to more comprehensive changes in your purification strategy.

Issue 1: Severe Tailing and Moderate Product Loss

This is the most common scenario and can often be solved with mobile phase modification.

cluster_0 Troubleshooting Workflow: Tailing & Decomposition start Start: Observe Tailing/Decomposition on TLC prep_tlc Prepare 3 Eluent Systems for TLC: 1. Standard Eluent 2. Eluent + 1% TEA 3. Eluent + 1% NH4OH in MeOH* start->prep_tlc run_tlc Run Comparative TLC Plates prep_tlc->run_tlc eval_tlc Evaluate Spot Shape and Rf run_tlc->eval_tlc tea_ok Result: TEA provides a sharp, symmetrical spot. eval_tlc->tea_ok TEA effective? nh4oh_ok Result: NH4OH provides a sharp, symmetrical spot. eval_tlc->nh4oh_ok NH4OH effective? no_change Result: Tailing persists despite additives. eval_tlc->no_change No Improvement? run_col_tea Proceed to Column Chromatography using 0.5-2% TEA in eluent. tea_ok->run_col_tea run_col_nh4oh Proceed to Column Chromatography using eluent with NH4OH/MeOH. nh4oh_ok->run_col_nh4oh next_step Proceed to 'Issue 2: Persistent Decomposition' (Consider alternative stationary phases). no_change->next_step note *Note: NH4OH is typically added to the polar solvent component, like methanol. run_col_nh4oh->note cluster_silica Acidic Silica Gel Surface quinoline Quinoline (Basic) silanol Acidic Silanol Group (Si-OH) quinoline->silanol Interaction protonated_quinoline Protonated Quinoline (Adsorbed) silanol->protonated_quinoline Proton Transfer degradation Degradation Products protonated_quinoline->degradation Acid-Catalyzed Decomposition

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Classical Quinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the notoriously violent and highly exothermic nature of classical quinoline syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the notoriously violent and highly exothermic nature of classical quinoline syntheses (such as the Skraup and Doebner-von Miller reactions).

Here, we move beyond basic troubleshooting to explore the mechanistic causality of thermal runaways, providing self-validating protocols and advanced engineering solutions (like continuous flow chemistry) to ensure safety, reproducibility, and high yields.

Mechanistic Causality of Thermal Runaways

To control an exothermic reaction, one must first understand the energetic profile of its mechanism. In the classical Skraup synthesis, the thermal runaway is not caused by a single step, but by a cascading release of energy across four distinct phases:

  • Acid-Catalyzed Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive acrolein. This step requires heat to initiate but releases significant energy once started.

  • Michael Addition: The nucleophilic attack of aniline on acrolein is highly exothermic.

  • Electrophilic Cyclization: Acid-catalyzed ring closure to form the dihydroquinoline intermediate.

  • Oxidation (Aromatization): The final oxidation by nitrobenzene is the most violently exothermic step. If the preceding steps generate too much heat, this final oxidation accelerates exponentially, leading to a sudden, uncontrollable eruption of the reaction mixture [1].

SkraupMechanism A 1. Glycerol + H2SO4 (Dehydration) B 2. Acrolein (Highly Reactive) A->B Heat Initiated C 3. Michael Addition (Aniline Attack) B->C Exothermic D 4. Cyclization (Dihydroquinoline) C->D Exothermic E 5. Oxidation (Nitrobenzene) D->E Highly Exothermic F Quinoline Product E->F Moderator FeSO4 Moderator (Oxygen Carrier) Moderator->E Slows Oxidation Rate

Fig 1: Energetic cascade of the Skraup synthesis and the intervention point of the FeSO4 moderator.

Troubleshooting Guide & FAQs

Q1: My Skraup reaction erupts violently immediately after adding sulfuric acid. What is the root cause, and how do I prevent it?

Causality: A sudden eruption upon acid addition indicates an incorrect order of reagent charging or the absence of a chemical moderator. If concentrated sulfuric acid is added before the reaction is properly moderated, the dehydration and subsequent oxidation steps initiate simultaneously and uncontrollably [1]. Solution: Always use a moderator like ferrous sulfate heptahydrate (FeSO₄·7H₂O) . Ferrous sulfate acts as an oxygen carrier, artificially slowing down the rate of the nitrobenzene oxidation step and spreading the heat release over a longer period [1]. Self-Validation Check: Ensure the FeSO₄ is thoroughly suspended in the aniline/glycerol/nitrobenzene mixture before any acid is introduced.

Q2: I am running a Doebner-von Miller synthesis and recovering mostly thick, intractable tar instead of my substituted quinoline. How can I optimize this?

Causality: The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds (like crotonaldehyde) directly, bypassing the glycerol dehydration step. However, under high heat and strong acid concentrations, these unsaturated carbonyls rapidly self-polymerize, creating dark resinous tars that consume the starting material and trap the product [2]. Solution: Lower the reaction temperature and employ a biphasic solvent system (e.g., water/dichloromethane). This sequesters the α,β-unsaturated carbonyl in the organic phase, slowly feeding it into the aqueous acidic phase where the aniline resides. This physical separation prevents rapid self-polymerization [2].

Q3: How can we safely scale up quinoline synthesis without risking a thermal runaway?

Causality: Batch reactors suffer from a decreasing surface-area-to-volume ratio as they scale up, severely limiting their ability to dissipate the massive heat generated by quinoline aromatization. Solution: Transition to Continuous Flow Chemistry . Microreactors possess exceptionally high surface-area-to-volume ratios, allowing for instantaneous heat transfer and precise temperature control. Furthermore, flow chemistry enables alternative, milder pathways—such as tandem photoisomerization-cyclization using high-power LEDs—completely eliminating the need for harsh thermal oxidants[3][4].

Quantitative Data: Exotherm Management Strategies

The following table summarizes the efficacy of various engineering and chemical strategies for managing heat and improving yields in quinoline synthesis.

StrategyReaction VariantHeat Transfer EfficiencyTypical YieldPrimary Safety Mechanism
Unmoderated Batch SkraupPoor20–40% (Tar-heavy)None (High risk of thermal runaway)
Moderated Batch Skraup (FeSO₄ added)Moderate70–85%Chemical moderation of the oxidation rate [1]
Biphasic System Doebner-von MillerModerate65–80%Physical sequestration of reactive intermediates [2]
Continuous Flow Photo-CyclizationExcellent>90%High surface-area-to-volume ratio cooling [4]

Experimental Protocols

Protocol A: Moderated Skraup Synthesis of Quinoline (Batch)

This protocol utilizes a self-validating sequence to ensure the chemical moderator is active before the exothermic cascade begins [1].

Materials: Aniline, Glycerol (anhydrous), Nitrobenzene, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), Concentrated Sulfuric Acid.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a large round-bottom flask (at least 3x the total reaction volume to accommodate vigorous boiling) with a heavy-duty magnetic stirrer and a large-bore reflux condenser. Place a blast shield in front of the apparatus.

  • Reagent Charging (Critical Order): Add reagents strictly in this sequence:

    • 1.0 eq Powdered FeSO₄·7H₂O

    • 3.0 eq Aniline

    • 3.5 eq Glycerol

    • 1.2 eq Nitrobenzene Validation: Stir vigorously for 10 minutes. The mixture must form a homogeneous suspension. If clumps of FeSO₄ remain, continue stirring.

  • Acid Addition: Submerge the flask in an ice-water bath. Slowly, dropwise, add 1.5 eq of Concentrated Sulfuric Acid through the condenser. Validation: Monitor the internal temperature. It must not exceed 50°C during addition.

  • Controlled Initiation: Remove the ice bath and gently apply heat using a heating mantle until the internal temperature reaches ~100°C. Validation: Once the mixture begins to boil spontaneously, immediately remove the external heat source . The reaction's own exotherm will sustain a vigorous reflux for 30–60 minutes.

  • Completion & Workup: After the self-sustaining boiling ceases, reapply external heat and reflux gently for an additional 3 hours. Cool, neutralize with NaOH, and isolate the quinoline via steam distillation.

Protocol B: Continuous Flow Photochemical Synthesis of Quinolines

This protocol bypasses the exothermic thermal oxidation entirely by utilizing a continuous flow microreactor coupled with LED photoisomerization [3][4].

Materials: Amino enone substrates, suitable organic solvent (e.g., Acetonitrile). Equipment: Vapourtec E-series flow reactor (or equivalent) equipped with a high-power UV/Visible LED light source.

Step-by-Step Methodology:

  • Reactor Priming: Flush the continuous flow reactor lines with pure solvent at a flow rate of 1.0 mL/min to establish baseline pressure and verify there are no blockages.

  • Parameter Configuration:

    • Set the reactor temperature to ambient (or slightly elevated, e.g., 40°C depending on substrate solubility).

    • Activate the high-power LED lamp.

    • Adjust the flow rate to achieve a residence time of exactly 15–20 minutes in the irradiated zone.

  • Substrate Injection: Introduce a 0.5 M solution of the amino enone substrate into the flow stream. Validation: The E to Z photoisomerization and subsequent intramolecular cyclocondensation will occur seamlessly within the microreactor channels. Because water is the only byproduct and heat is instantly dissipated by the reactor walls, thermal runaway is physically impossible.

  • Collection: Collect the output stream in a flask. The steady-state processing allows for throughputs exceeding 1 gram per hour of highly pure quinoline product [4].

References

  • BenchChem. "Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis." BenchChem.
  • BenchChem. "Technical Support Center: Doebner-von Miller Quinoline Synthesis." BenchChem.
  • RSC Publishing. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances.
  • Vapourtec / Eur. J. Org. Chem. "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process.
Optimization

Alternative stationary phases for chromatography of basic heterocycles

Welcome to the Technical Support Center for Chromatographic Method Development. Basic heterocycles (e.g., pyridines, imidazoles, tetrazoles, and piperidines) present unique challenges in liquid chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. Basic heterocycles (e.g., pyridines, imidazoles, tetrazoles, and piperidines) present unique challenges in liquid chromatography. Their electron-rich nitrogen atoms interact strongly with residual acidic silanol groups on traditional silica supports. This kinetically slow secondary interaction causes severe peak tailing, unpredictable retention shifts, and poor recovery.

While mobile phase additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can mask these interactions, they suppress mass spectrometry (MS) signals and complicate method transfer. This guide provides authoritative troubleshooting and method development strategies using alternative stationary phases—PFP, Mixed-Mode, and HILIC—that leverage orthogonal interaction mechanisms to resolve these challenges.

Diagnostic Decision Matrix

Before diving into troubleshooting, it is critical to select the correct stationary phase based on the physicochemical properties of your target analyte.

Diagnostic decision tree for selecting stationary phases for basic heterocycles.

Troubleshooting Guides & FAQs

Pentafluorophenyl (PFP) Phases

Q: My basic heterocycle isomers co-elute on a standard C18 column. Why does switching to a PFP column resolve them, and how do I optimize the mobile phase?

A: Traditional C18 columns rely almost entirely on hydrophobic dispersion forces, which are often insufficient to distinguish closely related structural isomers. PFP stationary phases offer a complex combination of retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity due to the rigid fluorinated ring[1]. For basic compounds, the highly electronegative fluorine atoms create a partial negative charge on the phenyl ring, enhancing electrostatic interactions with protonated basic nitrogens[2].

Troubleshooting Tip (The Causality of Solvents): If retention is too strong on a PFP column, do not simply increase the acetonitrile concentration. Instead, switch the organic modifier to methanol. Acetonitrile is a π -electron-rich solvent that competes with the analyte for the PFP ring's π−π interaction sites. Methanol, conversely, participates in hydrogen bonding and alters the dipole-dipole interactions, often leading to sharper peaks and completely orthogonal selectivity for basic isomers.

Mixed-Mode Chromatography (Reversed-Phase / Cation-Exchange)

Q: I am experiencing "phase collapse" (dewetting) when trying to retain highly hydrophilic basic heterocycles using a 100% aqueous mobile phase on a C18 column. What is the alternative?

A: Dewetting occurs when hydrophobic C18 chains fold onto themselves to minimize contact with a highly aqueous mobile phase, leading to a sudden and irreproducible loss of retention. Mixed-mode columns—specifically Reversed-Phase/Weak Cation-Exchange (RP/WCX)—solve this by embedding an ionizable acidic group (e.g., a carboxylic acid) within or alongside the hydrophobic chain[3]. This prevents phase collapse and provides dual retention mechanisms.

Troubleshooting Tip (The Causality of Ionic Strength): In mixed-mode chromatography, the retention of basic compounds is highly sensitive to mobile phase ionic strength, not just the organic modifier[4]. If your basic heterocycle is eluting too late, increase the buffer concentration (e.g., ammonium formate) from 10 mM to 50 mM. The increased concentration of ammonium ions ( NH4+​ ) competes directly with your basic analyte for the cation-exchange sites on the stationary phase, effectively eluting the compound without requiring an increase in organic solvent.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My extremely polar basic heterocycle (e.g., a tetrazole derivative) elutes in the void volume on both C18 and PFP columns. How can I retain it without using ion-pairing reagents?

A: For highly polar, water-soluble basic heterocycles, HILIC is the definitive choice[5]. HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is driven by the partitioning of the analyte into a water-enriched layer immobilized on the polar stationary phase surface.

Troubleshooting Tip (The Causality of Sample Diluents): If you observe peak splitting or poor reproducibility in HILIC, check your sample diluent. Injecting a sample dissolved in 100% water or a high-aqueous buffer into a HILIC column locally disrupts the immobilized water layer on the stationary phase. Always dilute your sample in at least 50–75% acetonitrile before injection to match the initial mobile phase conditions and preserve the partition layer.

Quantitative Comparison of Stationary Phases

To facilitate method transfer and column selection, the following table summarizes the quantitative and operational parameters of alternative stationary phases for basic heterocycles.

Stationary PhasePrimary Retention MechanismSecondary InteractionsOptimal Analyte LogPTypical Mobile PhaseResolution of Isomers
C18 (Reference) Hydrophobic dispersionUnwanted silanol (tailing)> 1.0Water/MeCN + 0.1% FAPoor
PFP π−π , Dipole-dipoleHydrophobic, H-bonding0.0 to 3.0Water/MeOH + 0.1% FAExcellent
Mixed-Mode (WCX) Cation-exchangeHydrophobic-1.0 to 3.0Buffer/MeCN (pH 4–6)Good
HILIC (Amide) Hydrophilic partitioningElectrostatic, H-bonding< 0.0 (Polar)MeCN/Buffer (>70% Org)Moderate

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, method development must be treated as a self-validating system. Below is a step-by-step methodology for isolating and validating the dual retention mechanisms of a Mixed-Mode (RP/WCX) column.

Self-validating workflow for optimizing mixed-mode chromatographic methods.

Protocol: Systematic Method Development for Mixed-Mode (RP/WCX) Chromatography

Objective : Establish a robust retention model for a basic heterocycle by independently validating the reversed-phase ( kRP′​ ) and ion-exchange ( kIEX′​ ) mechanisms.

Step 1: System Suitability and Void Volume Determination

  • Action : Inject a neutral, non-retained marker (e.g., thiourea) alongside your basic heterocycle using 50% Acetonitrile / 50% Water (no buffer).

  • Validation : The basic heterocycle should exhibit massive retention or fail to elute entirely, while thiourea elutes sharply at the void time ( T0​ ). This validates that the cation-exchange mechanism is active and dominant in the absence of competing buffer ions.

Step 2: Isolate the Reversed-Phase Mechanism (Organic Modifier Screen)

  • Action : Run a gradient from 10% to 90% Acetonitrile using a constant, high-strength buffer (50 mM Ammonium Formate, pH 3.0).

  • Causality : At pH 3.0, the weak cation-exchange groups (carboxylic acids, pKa ~4.5) on the stationary phase are fully protonated and neutralized[3]. The high buffer strength further masks any residual ionic interactions. Retention is now driven purely by the hydrophobic carbon chain.

  • Validation : The basic heterocycle should elute with a sharp peak shape, confirming the integrity of the hydrophobic phase and ruling out column degradation.

Step 3: Isolate the Ion-Exchange Mechanism (Buffer Strength Titration)

  • Action : Hold the organic modifier constant (e.g., 40% Acetonitrile). Perform three isocratic runs varying the buffer concentration: 10 mM, 25 mM, and 50 mM Ammonium Formate (pH 5.0).

  • Causality : At pH 5.0, both the basic heterocycle and the WCX stationary phase are ionized. Increasing the buffer concentration increases the competition for the stationary phase's active sites, thereby decreasing the retention time of the basic analyte[4].

  • Validation : Plot 1/[Buffer] vs. retention factor ( k′ ). A linear relationship validates that the ion-exchange mechanism is functioning predictably and is under control.

Step 4: Selectivity Fine-Tuning via pH Adjustment

  • Action : Adjust the mobile phase pH between 4.0 and 6.0 while keeping organic and buffer concentrations constant.

  • Causality : Small shifts in pH alter the ionization state of the basic heterocycle (depending on its pKa) and the stationary phase, drastically changing selectivity without requiring a change in the solvent composition[3].

References

  • The pentafluorophenyl stationary phase shows a unique separation efficiency for performing fast chromatography determination of highbush blueberry anthocyanins. ResearchGate.[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.[Link]

  • Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography.[Link]

Sources

Troubleshooting

Troubleshooting low yields in palladium-catalyzed cross-coupling of bromoquinolines

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor conversions, or high levels of protod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor conversions, or high levels of protodehalogenation when attempting palladium-catalyzed cross-couplings of bromoquinolines.

The quinoline scaffold presents unique electronic and steric challenges that render standard coupling protocols ineffective. This guide bypasses generic advice and breaks down the exact causality behind these failures, providing you with field-proven, self-validating methodologies to rescue your yields.

The Core Bottleneck: Visualizing Catalyst Poisoning

The primary reason bromoquinoline couplings fail is catalyst poisoning . The Lewis-basic nitrogen in the quinoline core aggressively coordinates to the electrophilic Palladium(II) center immediately following oxidative addition. This creates a highly stable, off-cycle resting state that prevents the boronic acid or amine from undergoing transmetalation.

MechanisticWorkflow Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Bromoquinoline) Pd0->OxAdd PdII Pd(II) Ar-Pd-Br Complex OxAdd->PdII Poison Catalyst Poisoning (N-Coordination to Pd) PdII->Poison Small Ligands (e.g., PPh3) Transmet Transmetalation (Bulky Ligand Shielding) PdII->Transmet Bulky Ligands (e.g., XPhos) DeadEnd Inactive Pd Complex (Reaction Stalls) Poison->DeadEnd RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanism of catalyst poisoning by quinoline nitrogen vs. successful coupling.

Troubleshooting Guide & Mechanistic FAQs

Q1: My Suzuki coupling with 3-bromoquinoline stalls at 30% conversion, and adding more Pd(PPh₃)₄ doesn't help. What is happening? Causality: You are experiencing the nitrogen-coordination poisoning illustrated above. First-generation ligands like triphenylphosphine (PPh₃) are too small to sterically protect the palladium center. The free NH₂ or pyridine-like nitrogen in your substrate binds to the Pd(II) intermediate, forming an unreactive complex that effectively kills the catalytic cycle (1[1]). Solution: Switch to a sterically demanding, electron-rich biaryl phosphine ligand (e.g., XPhos or SPhos) (). The massive steric bulk of the triisopropylphenyl moiety creates a protective "shield" around the palladium, preventing the planar quinoline nitrogen from approaching, while the electron-rich nature of the phosphine accelerates both oxidative addition and reductive elimination.

Q2: I am seeing significant amounts of reduced quinoline (protodehalogenation) instead of my cross-coupled product. How do I fix this? Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction before transmetalation can occur. This is driven by a slow transmetalation step (often due to poorly soluble bases or inactive boronic acids) combined with a hydrogen source (adventitious water or β -hydride elimination from aliphatic solvents). Solution: You must accelerate transmetalation to outpace the reduction pathway. Ensure your boronic acid is fully activated by using a highly soluble base like K₃PO₄ in a biphasic mixture (e.g., 1,4-Dioxane/H₂O). The addition of water is critical here; it dissolves the base and forms the reactive boronate species required for rapid transmetalation (2[2]).

Q3: Does the position of the bromine on the quinoline ring matter? My 8-bromoquinoline is completely unreactive compared to 3-bromoquinoline. Causality: Yes, positional reactivity is dictated by both electronics and sterics. The 3-position is relatively unhindered and electronically favorable for oxidative addition. In contrast, the 8-position is sterically hindered by the adjacent ring and sits in direct proximity to the lone pair of the quinoline nitrogen. This proximity can lead to rigid chelation of the palladium, forming a highly stable, unreactive palladacycle (3[3]). Solution: For 8-bromoquinolines, utilize highly active, bulky catalysts designed for extreme steric hindrance (e.g., tBuXPhos or BrettPhos) and elevate the temperature to 100–110 °C to provide the necessary thermal energy to overcome the activation barrier of the sterically congested transmetalation transition state.

Quantitative Data: Ligand Performance Comparison

The following table synthesizes the expected performance of various ligand systems when applied to bromoquinoline substrates, demonstrating why modern Buchwald ligands are mandatory for these workflows.

Ligand SystemCatalyst PrecursorBase / SolventTemp (°C)Avg. Yield (%)Mechanistic Observation
PPh₃ Pd(PPh₃)₄K₂CO₃ / Toluene-H₂O8030 - 50High susceptibility to N-coordination poisoning; frequent stalling.
dppf Pd(dppf)Cl₂Cs₂CO₃ / Dioxane9055 - 70Bidentate nature reduces poisoning, but transmetalation is slow.
SPhos Pd(OAc)₂K₂CO₃ / DMF9080 - 90Excellent for sterically hindered boronic acids; prevents N-binding.
XPhos XPhos Pd G2K₃PO₄ / Dioxane-H₂O80 - 10085 - 95Massive steric bulk completely shields Pd(II) from quinoline nitrogen.

Standard Operating Procedure (SOP): Self-Validating Suzuki-Miyaura Coupling

This protocol utilizes a Generation 2 (G2) Buchwald precatalyst to ensure rapid generation of the active Pd(0) species, bypassing the reduction phase that often leads to catalyst degradation.

Objective: Achieve >90% conversion of 3-bromoquinoline using a sterically hindered Buchwald precatalyst to bypass nitrogen poisoning.

Step 1: Reaction Assembly & Degassing

  • Action: Add 3-bromoquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G2 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol) to a flame-dried Schlenk tube.

  • Causality: Using the G2 precatalyst ensures rapid, base-mediated generation of the active Pd(0) species at room temperature, preventing the formation of unreactive Pd black.

  • Validation Checkpoint 1: The solid mixture should be free-flowing. Clumping indicates moisture in the K₃PO₄, which will severely retard the initial activation of the precatalyst.

Step 2: Solvent Addition & Activation

  • Action: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Causality: The biphasic mixture dissolves the boronic acid and base, accelerating the transmetalation step to outpace any potential protodehalogenation.

  • Validation Checkpoint 2: Upon solvent addition and initial stirring, the solution should transition from a pale suspension to a distinct yellow/orange color within 5 minutes. This color change visually confirms the deprotonation of the G2 precatalyst and the release of the active monoligated XPhos-Pd(0) species.

Step 3: Heating & Catalytic Turnover

  • Action: Seal the tube under nitrogen and heat to 80 °C in a pre-heated oil bath for 4-6 hours.

  • Causality: 80 °C provides the optimal kinetic energy for the oxidative addition into the C-Br bond without accelerating thermal degradation of the phosphine ligand.

  • Validation Checkpoint 3: At 2 hours, perform a TLC/LCMS aliquot check. The complete disappearance of the bromoquinoline peak validates that oxidative addition and transmetalation are proceeding without catalyst poisoning. If the reaction is stalled at <50% conversion, nitrogen coordination has likely occurred due to insufficient ligand loading (ensure XPhos:Pd ratio is strictly ≥ 1:1).

Step 4: Quench & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Benchchem - A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.3

  • ACS Publications - A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings.1

  • Sigma-Aldrich - Buchwald Ligands.

  • Benchchem - A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.2

  • ChemRxiv - Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions.4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anticancer Potential of Substituted Quinolines and Standard Chemotherapeutics

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Quinoline scaffolds have emerged as a promising class of heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Quinoline scaffolds have emerged as a promising class of heterocyclic compounds, with a diverse range of derivatives demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer potential of substituted quinoline derivatives, with a particular focus on compounds structurally related to 3-Bromo-2-(methylthio)quinoline, against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel.

Introduction to Quinolines in Oncology

The quinoline ring system is a key structural motif found in numerous natural and synthetic bioactive compounds, including several clinically approved drugs.[1] Its versatile chemical nature allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer properties.[1][2] The anticancer mechanism of quinoline derivatives is often multifaceted, involving the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial cellular processes like tubulin polymerization and topoisomerase activity.[2][3][4] This guide aims to contextualize the cytotoxic potential of this class of compounds by comparing their 50% inhibitory concentration (IC50) values with those of cornerstone chemotherapeutic agents.

Comparative Cytotoxicity: IC50 Values

The IC50 value, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a critical parameter for assessing the potency of a potential anticancer compound. The following tables summarize the IC50 values of various substituted quinoline derivatives and standard anticancer drugs against a panel of human cancer cell lines.

It is important to note that while the specific compound 3-Bromo-2-(methylthio)quinoline was not found in the reviewed literature, the data presented for other brominated and substituted quinolines provide a valuable benchmark for its potential activity.

Table 1: IC50 Values of Substituted Quinoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 (µg/mL)[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 (µg/mL)[2]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-oneK-562 (Leukemia)Active[5]
6-Nitro-2-p-tolylquinolin-4(1H)-oneHeLa (Cervical Cancer)Active[5]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast Cancer)Active[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioma)5.45 (µg/mL)[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Cancer)9.6 (µg/mL)[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Cancer)8.2 (µg/mL)[6]
6,8-dibromo-5-nitroquinolineC6 (Glioma)11.2 (µg/mL)[6]
6,8-dibromo-5-nitroquinolineHeLa (Cervical Cancer)15.1 (µg/mL)[6]
6,8-dibromo-5-nitroquinolineHT29 (Colon Cancer)13.5 (µg/mL)[6]

Table 2: IC50 Values of Standard Anticancer Drugs against Various Cancer Cell Lines

DrugCell LineIC50 (µM)Reference
DoxorubicinHeLa0.374 - 2.9[7][8][9]
DoxorubicinMCF-70.8 - 2.5[8][10]
DoxorubicinHepG212.2[8]
DoxorubicinA549> 20[8][9]
CisplatinA5497.73 - 22.12[11]
CisplatinHeLa28.96[12]
CisplatinMCF-7--
Paclitaxel (Taxol)HepG24.06[13]
Paclitaxel (Taxol)MCF-76.07[13]

From the data, it is evident that certain substituted quinolines exhibit potent anticancer activity, with IC50 values in the low micromolar or microgram per milliliter range.[2][6] For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline shows significant cytotoxicity against C6, HeLa, and HT29 cells.[6] When compared to standard drugs, the efficacy of these quinoline derivatives is promising, although direct comparisons must be made with caution due to variations in experimental conditions across different studies.

Experimental Methodology: Determining IC50 with the MTT Assay

The IC50 values presented in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. This assay is a cornerstone of in vitro cytotoxicity testing.

Causality Behind Experimental Choices

The MTT assay is selected for its reliability, high throughput, and its direct correlation of mitochondrial activity with cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a substituted quinoline or a standard drug). A control group with no drug is also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT assay for IC50 determination.

Potential Mechanisms of Action: A Look at Signaling Pathways

While the precise mechanism of action can vary between different quinoline derivatives, a common theme is the induction of apoptosis, or programmed cell death. Some quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.

Quinoline_MoA Quinoline Substituted Quinoline Derivative Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellCycle Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for some anticancer quinoline derivatives.

Conclusion and Future Directions

The comparative analysis of IC50 values reveals that substituted quinoline derivatives represent a promising avenue for the development of novel anticancer agents. Their cytotoxic potency against a range of cancer cell lines is, in some cases, comparable to that of established chemotherapeutic drugs. The versatility of the quinoline scaffold allows for extensive medicinal chemistry efforts to optimize their activity, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Further in vivo studies are also necessary to validate their therapeutic potential and assess their safety profiles. The continued exploration of quinoline derivatives holds significant promise for expanding the arsenal of effective cancer therapies.

References

  • Synthesis and cytotoxicity of new quinoline derivatives. (n.d.).
  • Costa, C. A., Lopes, R. M., Ferraz, L. S., Esteves, G. N. N., Di Iorio, J. F., Souza, A. A., ... & Rodrigues, T. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. (n.d.).
  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC. (n.d.). Retrieved from [Link]

  • Mittal, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 25(12), 2751-2773.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin - Biomedical and Pharmacology Journal. (2025, March 20). Retrieved from [Link]

  • Unprecedented collateral sensitivity for cisplatin-resistant lung cancer cells presented by new ruthenium organometallic compounds - RSC Publishing. (2021, February 12). Retrieved from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. (n.d.). Retrieved from [Link]

  • Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC. (2013, January 17). Retrieved from [Link]

  • Lung > Cell line > Cellames | White Paper Real-Time Drug Response Analysis of A549 Cells to Cisplatin with the CIMS-32 System The purpose of this experiment is to evaluate the dose-dependent cytotoxic effects of cisplatin on A549 cells by monitoring. (n.d.).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved from [Link]

  • Ic 50 of DOX formulations in hela and KB cells | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC. (n.d.). Retrieved from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of docetaxel‑loaded, glycyrrhetinic acid‑modified nanoparticles and their liver‑targeting and antitumor activity - Spandidos Publications. (2021, August 9). Retrieved from [Link]

  • Resveratrol enhances anticancer effects of paclitaxel in HepG2 human liver cancer cells. (n.d.).
  • mcf-7 cells ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents - PMC. (2017, August 7). Retrieved from [Link]

  • MedChemComm - RSC Publishing. (n.d.). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration - American Journal of Research Communication. (n.d.). Retrieved from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Effects of FOXO6 on paclitaxel toxicity. (A) IC50 of paclitaxel on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC. (n.d.). Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, - Semantic Scholar. (2024, July 12). Retrieved from [Link]

  • Synthesis and Biological Screening of Pyrano[3,2- c ]quinoline Analogues as Anti-inflammatory and Anticancer Agents - ResearchGate. (2018, February 22). Retrieved from [Link]

  • Selected IC 50 values of 3 against different cancer cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.).

Sources

Comparative

Mechanism of action studies for methylthio-substituted quinoline anticancer agents

Title: Mechanism of Action Studies for Methylthio-Substituted Quinoline Anticancer Agents: A Comparative Guide Introduction The quinoline scaffold is a "privileged" pharmacophore in oncology, serving as the backbone for...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action Studies for Methylthio-Substituted Quinoline Anticancer Agents: A Comparative Guide

Introduction The quinoline scaffold is a "privileged" pharmacophore in oncology, serving as the backbone for numerous targeted therapies. Recent structural-activity relationship (SAR) studies have demonstrated that functionalizing the quinoline core with a methylthio (-SCH₃) group significantly alters its pharmacokinetic and pharmacodynamic profile. As a small, highly lipophilic moiety, the methylthio group enhances cellular penetration and optimizes hydrophobic interactions within specific protein binding pockets 1. This guide provides a comparative analysis of methylthio-substituted quinolines against unsubstituted analogs and standard-of-care agents, detailing their mechanisms of action and providing self-validating experimental protocols for preclinical evaluation.

Comparative Mechanistic Profiling

1.1. Tubulin Polymerization Inhibition A primary mechanism by which methylthio-quinolines exert cytotoxicity is through the disruption of microtubule dynamics. Molecular docking and in vitro assays reveal that the methylthio group enhances binding affinity at the colchicine-binding site of tubulin. For example, methylthio-substituted quinoline-chalcone hybrids have demonstrated potent tubulin polymerization inhibitory activity, outperforming the reference compound Combretastatin A-4 (CA-4) 2. The lipophilic nature of the -SCH₃ group allows for deeper insertion into the hydrophobic cavity of tubulin, preventing the assembly of tubulin heterodimers into functional microtubules.

1.2. Apoptosis and G2/M Cell Cycle Arrest Consequent to microtubule destabilization, cancer cells treated with methylthio-quinolines undergo profound cell cycle arrest at the G2/M phase. This prolonged arrest triggers intrinsic apoptotic pathways. Studies on 2-methylthio quinoline analogues show a remarkable overexpression of caspase-3 protein levels, leading to pre-G1 apoptosis 3. When compared to standard DNA intercalators like Doxorubicin, these targeted derivatives often exhibit superior apoptotic induction with lower off-target toxicity profiles.

Visualizing the Mechanism of Action

MoA A Methylthio-Quinoline Derivative B Tubulin Colchicine Site Binding A->B Enhanced Affinity C Microtubule Depolymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Caspase-3 Overexpression D->E F Pre-G1 Apoptosis E->F

Mechanistic pathway of methylthio-quinolines from tubulin binding to apoptosis.

Quantitative Data Comparison

To objectively evaluate the performance of methylthio-substituted quinolines, the following table synthesizes in vitro cytotoxicity data (IC50 values) across representative cancer cell lines, comparing them against unsubstituted analogs and clinical standards 32.

Compound ClassRepresentative AgentPrimary TargetIC50 (K562 Leukemia)IC50 (MCF-7 Breast)Efficacy vs. Control
Methylthio-Quinoline Compound 24h / 6eTubulin / Caspase-30.012 μM0.45 μMSuperior to CA-4 & Doxorubicin
Unsubstituted Quinoline Compound 29lTubulin>1.0 μM>2.5 μMBaseline (Weak Activity)
Standard of Care DoxorubicinTopoisomerase II0.25 μM0.91 μMClinical Standard
Standard of Care Combretastatin A-4Tubulin0.015 μMN/AReference Tubulin Inhibitor

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical reagent choices is explicitly stated to guide researchers in troubleshooting and accurate data interpretation.

Protocol 1: In Vitro Tubulin Polymerization Assay This cell-free assay quantifies the direct inhibition of microtubule assembly, isolating the compound's target engagement from broader cellular cytotoxicity.

  • Step 1: Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

    • Causality: GTP is a mandatory cofactor for tubulin heterodimer assembly. EGTA is included to chelate calcium ions, which would otherwise spontaneously inhibit polymerization.

  • Step 2: Compound Incubation: Pre-incubate tubulin (3 mg/mL) with the methylthio-quinoline derivative (at 0.1×, 1×, and 10× IC50 concentrations), a vehicle control (0.1% DMSO), and a positive control (CA-4, 3 μM) at 37°C in a 96-well plate.

  • Step 3: Kinetic Measurement: Measure absorbance at 340 nm every minute for 60 minutes using a microplate spectrophotometer.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases. This directly increases light scattering, which is accurately measured as an increase in absorbance at 340 nm.

  • Step 4: Self-Validation Check: The vehicle control must show a classic sigmoidal polymerization curve (nucleation, growth, and steady-state phases). If the DMSO control fails to polymerize, the GTP may be degraded. A successful methylthio-quinoline test will yield a flattened curve, indicating a reduced Vmax of polymerization.

Protocol 2: Cell Cycle Analysis via Flow Cytometry This assay validates the downstream cellular consequences of the tubulin inhibition observed in Protocol 1.

  • Step 1: Cell Treatment: Seed MCF-7 cells (1×10⁵ cells/well) and treat with the compound at its established IC50 for 48 hours.

  • Step 2: Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C for at least 2 hours.

    • Causality: Cold ethanol dehydrates the cells and permeabilizes the membrane, allowing the fluorescent dye to reach the nucleus while preserving the structural integrity of the cell.

  • Step 3: Staining: Resuspend the cell pellet in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Causality: PI intercalates indiscriminately into all double-stranded nucleic acids. RNase A is introduced to selectively degrade RNA, ensuring the resulting fluorescence signal is strictly proportional to DNA content, allowing accurate differentiation between G1 (2n) and G2/M (4n) phases.

  • Step 4: Flow Cytometry: Acquire data using the FL2 channel.

  • Step 5: Self-Validation Check: The untreated control must display a normal cell cycle distribution (~60% G1, 20% S, 20% G2/M). A valid positive result for a tubulin-inhibiting methylthio-quinoline will show a dramatic shift, with >60% of cells accumulating in the G2/M peak.

Workflow Visualization

Workflow S1 Cell Culture (MCF-7 / K562) S2 Compound Incubation (48h) S1->S2 S3 RNase A + PI Staining S2->S3 S4 Flow Cytometry (FL2 Channel) S3->S4 S5 G2/M Arrest Quantification S4->S5

Step-by-step workflow for validating cell cycle arrest via flow cytometry.

References

  • Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature.
  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity.
  • Validating the Anticancer Potential of 4-(Methylthio)

Sources

Validation

Validating the Structure of Synthetic Quinoline Derivatives: A Comparative Guide to Conventional vs. Non-Uniform Sampling (NUS) 2D NMR

Quinoline derivatives are highly privileged pharmacophores in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. However, validating the regiochemistry of highly substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives are highly privileged pharmacophores in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. However, validating the regiochemistry of highly substituted synthetic quinolines presents a significant analytical bottleneck. Due to the fused bicyclic heteroaromatic system (a benzene ring fused to a pyridine ring), 1D 1 H NMR spectra frequently suffer from severe signal overlap in the aromatic region (7.0–9.0 ppm).

To unambiguously assign quaternary carbons (such as C-4a and C-8a) and determine exact substitution patterns, 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—are mandatory[1]. This guide objectively compares the traditional Uniform Sampling (US) 2D NMR approach against modern Non-Uniform Sampling (NUS) techniques, providing a self-validating protocol for structural elucidation tailored for drug development professionals.

The Mechanistic Challenge: Why Conventional 2D NMR is a Bottleneck

In conventional Uniform Sampling (US) 2D NMR, the Nyquist-Shannon sampling theorem dictates that the indirect time dimension ( t1​ ) must be sampled linearly at uniform intervals. To double the resolution in the carbon dimension ( F1​ ), the acquisition time must strictly double[2].

For a synthetic chemist validating a complex quinoline derivative, resolving closely spaced carbon signals (e.g., distinguishing C-3 from C-6) requires a high number of t1​ increments. Running a high-resolution HMBC using conventional US can take 4 to 12 hours per compound, relegating these crucial experiments to overnight queues and severely bottlenecking high-throughput drug discovery pipelines[3].

Comparative Analysis: Uniform Sampling (US) vs. Non-Uniform Sampling (NUS)

Non-Uniform Sampling (NUS) circumvents the Nyquist limit by pseudo-randomly skipping a significant fraction (often 75%) of the t1​ increments[4]. Because small-molecule NMR spectra are inherently "sparse" (consisting mostly of empty baseline rather than overlapping peaks), mathematical algorithms like Iterative Soft Thresholding (IST) or Compressed Sensing (CS) can reconstruct the missing data without introducing artifacts[5].

Causality of Performance:

  • Speed Optimization: By acquiring only 25% of the data points, NUS reduces a standard 60-minute HSQC to just 15 minutes while maintaining identical digital resolution[4].

  • Resolution Optimization: Alternatively, the time savings can be reinvested. Acquiring a 25% sparse spectrum over a 512-point grid takes the same time as a conventional 128-point US spectrum, but delivers a 4-fold increase in F1​ resolution. This is critical for resolving the congested aromatic carbon signals typical of quinoline-4-carboxylic acid derivatives[6].

Quantitative Comparison of 2D HSQC Performance
ParameterConventional US HSQCNUS HSQC (Speed-Optimized)NUS HSQC (Resolution-Optimized)
Sampling Density 100%25%25%
t1​ Increments 128 (Linear)32 (out of 128 grid)128 (out of 512 grid)
Acquisition Time ~60 minutes~15 minutes~60 minutes
F1​ Resolution 15.0 Hz/pt15.0 Hz/pt3.8 Hz/pt
Artifacts / SNR BaselineComparable to USSuperior resolving power

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, the following workflow establishes a self-validating system where each step verifies the integrity of the subsequent step.

Step 1: Sample Preparation & Probe Calibration
  • Dissolve 5–10 mg of the quinoline derivative in 600 µL of DMSO- d6​ .

    • Causality: DMSO disrupts aggregation and prevents the rapid exchange of labile protons (e.g., carboxylic acids or amines), ensuring they remain visible in the spectrum.

  • Perform 3D gradient shimming to achieve a TMS/solvent line width of <1.0 Hz.

    • Causality: Sharp lines are mandatory for NUS. Broad signals bleed across the t1​ domain, severely degrading the IST reconstruction algorithm's ability to differentiate true peaks from noise artifacts[7].

Step 2: 1D Reference & Boundary Validation
  • Acquire a standard 1D 1 H spectrum and calibrate the 90° pulse width ( pw90 ).

    • Causality: An exact 90° pulse maximizes magnetization transfer during the HSQC/HMBC polarization steps, validating the quantitative reliability of the 2D cross-peaks.

  • Set the spectral width (SW) exactly 0.5 ppm beyond the outermost proton peaks.

    • Causality: A tightly bounded SW prevents signal aliasing while maximizing digital resolution in the direct ( F2​ ) dimension.

Step 3: NUS 2D Acquisition
  • Select a gradient-selected 1 H- 13 C HMBC sequence.

  • Apply a Poisson-gap sampling schedule at 25% density.

    • Causality: Unlike purely random sampling, Poisson-gap schedules prevent large consecutive gaps in the time domain. This effectively suppresses t1​ noise ridges during Compressed Sensing reconstruction, ensuring a clean baseline[2].

Step 4: Reconstruction
  • Process the data using the Iterative Soft Thresholding (IST) algorithm.

    • Causality: IST transforms the data iteratively between time and frequency domains, applying a noise threshold to isolate true NMR signals. This creates a self-validating, artifact-free spectrum[5].

Workflow Prep Sample Prep & Shimming (Line width < 1.0 Hz) Calib 1D 1H Reference (Pulse & SW Calibration) Prep->Calib US Uniform Sampling (US) 100% Data Points Calib->US Linear t1 NUS Non-Uniform Sampling (NUS) 25% Poisson-Gap Calib->NUS Sparse t1 FT Standard Fourier Transform US->FT IST Iterative Soft Thresholding NUS->IST ResUS Standard Resolution Time: 60 mins FT->ResUS ResNUS High Resolution Time: 15 mins IST->ResNUS

Figure 1: Workflow comparison between Uniform Sampling and Non-Uniform Sampling 2D NMR.

Data Interpretation: Validating the Quinoline Core

Once the high-resolution NUS HMBC is reconstructed, structural validation relies on tracing long-range ( 2J and 3J ) carbon-proton couplings. Because quinolines lack protons on the bridgehead carbons, these quaternary centers (C-4a and C-8a) serve as critical anchor points[8].

  • H-4 to C-8a ( 3J ): A strong cross-peak here validates the connectivity between the pyridine and benzene rings.

  • H-8 to C-4a ( 3J ): Confirms the regiochemistry of substituents on the benzene ring relative to the nitrogen atom[9].

HMBC H3 Proton H-3 C4a Carbon C-4a H3->C4a 3J Coupling H4 Proton H-4 H4->C4a 2J Coupling C8a Carbon C-8a H4->C8a 3J Coupling H8 Proton H-8 H8->C4a 3J Coupling

Figure 2: Key diagnostic HMBC correlations (2J and 3J) for quinoline regiochemistry validation.

Conclusion

For the structural validation of synthetic quinoline derivatives, Non-Uniform Sampling (NUS) 2D NMR is objectively superior to conventional Uniform Sampling. By decoupling spectral resolution from acquisition time, NUS allows researchers to obtain ultra-high-resolution HMBC and HSQC spectra in a fraction of the time. This directly eliminates analytical bottlenecks, accelerating the pace of modern drug discovery pipelines.

Sources

Comparative

Comparative Efficacy of Bromo-Substituted Quinolines vs. Standard Chemotherapeutics in HeLa and HT29 Cell Lines

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically serving as the backbone for numerous therapeutic agents. Recent synthetic advancements have highlighted bromo-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically serving as the backbone for numerous therapeutic agents. Recent synthetic advancements have highlighted bromo-substituted quinolines—specifically those bearing hydroxyl or methoxy groups at the C-8 position—as highly potent antiproliferative agents[1]. This technical guide provides an objective, data-driven comparison of highly brominated quinolines against the standard antimetabolite 5-Fluorouracil (5-FU) in human cervical cancer (HeLa) and colorectal adenocarcinoma (HT29) cell lines[2].

Structural Rationale & Structure-Activity Relationship (SAR)

The substitution pattern on the quinoline ring dictates its biological activity and target affinity. Structure-Activity Relationship (SAR) studies reveal that the presence of an electron-donating group (such as -OH or -OCH3) at the C-8 position, combined with electrophilic bromine atoms at the C-5 and C-7 positions, significantly amplifies the molecule's anticancer potential[1][3].

For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) demonstrates superior target binding compared to its non-brominated precursors[1]. The bromine atoms increase the molecule's lipophilicity, thereby enhancing cellular uptake, while simultaneously optimizing the steric fit and electrostatic interactions within the binding pocket of critical nuclear enzymes[2].

Comparative Efficacy Data

To objectively evaluate the potency of these novel derivatives, their half-maximal inhibitory concentrations (IC50) were compared against 5-FU, a widely used clinical chemotherapeutic. The quantitative data illustrates that bromo-substituted quinolines achieve significant proliferation inhibition at low micromolar concentrations, drastically outperforming the standard clinical control[1][2].

CompoundSubstitution PatternIC50 - HeLa (μM)IC50 - HT29 (μM)Reference Drug (5-FU) IC50 (μM)
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline26.415.0240.8 - 258.3
Compound 7 3,5,6,7-tetrabromo-8-methoxyquinoline< 30.0< 30.0240.8 - 258.3

*Estimated based on comparative high-potency profiles in BCPE assays demonstrating significant inhibition relative to controls[1][2].

Mechanistic Pathway: Topoisomerase I Inhibition & Apoptosis

The antiproliferative superiority of bromo-quinolines is driven by a targeted, dual-action mechanism. These compounds act as potent inhibitors of human Topoisomerase I, an enzyme critical for relaxing supercoiled DNA during replication and transcription[2][3]. By stabilizing the Topoisomerase I-DNA cleavable complex, bromo-quinolines prevent DNA re-ligation, inducing irreversible double-strand breaks. This catastrophic genomic damage triggers the intrinsic apoptotic cascade, leading to programmed cell death.

Pathway BQ Bromo-Substituted Quinoline TopoI Topoisomerase I Enzyme BQ->TopoI Inhibits DNA DNA Replication & Repair Blocked TopoI->DNA Prevents relaxation Apoptosis Apoptosis (DNA Fragmentation) DNA->Apoptosis Triggers intrinsic pathway CancerCell Cancer Cell Death (HeLa / HT29) Apoptosis->CancerCell Execution

Mechanism of action: Topoisomerase I inhibition leading to apoptosis in HeLa and HT29 cells.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on an orthogonal, self-validating experimental workflow. Relying on a single metabolic assay (like MTT) can yield false positives due to cellular stress without actual cell death. Therefore, we employ a triad of assays to establish a definitive causality between drug treatment, proliferation arrest, and apoptotic execution.

Workflow Seed Seed HeLa/HT29 Cells (96-well plates) Treat Treat with Bromo-Quinolines vs 5-FU Control Seed->Treat Assay1 BCPE Assay (Antiproliferation) Treat->Assay1 Assay2 LDH Assay (Cytotoxicity) Treat->Assay2 Assay3 DNA Laddering (Apoptosis Confirmation) Treat->Assay3 Validate Cross-Validation of IC50 & Cell Death Assay1->Validate Assay2->Validate Assay3->Validate

Self-validating experimental workflow for assessing antiproliferative and cytotoxic activity.

Protocol 1: BCPE (BrdU Cell Proliferation ELISA) Assay

Causality: Unlike standard MTT assays which measure mitochondrial reductase activity (and can be skewed by metabolic shifts), the BCPE assay directly quantifies DNA synthesis. BrdU (a thymidine analog) is incorporated exclusively into the DNA of actively dividing cells, providing an absolute, unconfounded metric of proliferation inhibition[2]. Methodology:

  • Seed HeLa and HT29 cells in 96-well microplates at a density of 1×104 cells/well in appropriate culture media.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat cells with varying concentrations (e.g., 5 to 75 μg/mL) of the bromo-quinoline derivatives and 5-FU (positive control)[1].

  • Add BrdU labeling solution and incubate for an additional 2 to 24 hours (calibrated to the specific cell line's doubling time).

  • Fix the cells, denature the genomic DNA, and add the anti-BrdU-POD antibody.

  • Quantify the immune complex by measuring absorbance at 370 nm (reference 492 nm) using a microplate reader.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Causality: To differentiate whether the compounds are merely cytostatic (halting growth) or truly cytotoxic (killing cells), LDH release is measured. LDH is a stable cytosolic enzyme that is only released into the extracellular media upon irreversible plasma membrane lysis[2][3]. Methodology:

  • Following a 48-hour treatment period in a 96-well plate, centrifuge the plate at 250 × g for 10 minutes to pellet cellular debris.

  • Transfer 100 μL of the cell-free supernatant to a fresh optically clear 96-well plate.

  • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm. High absorbance correlates directly with high cytotoxicity[1].

Protocol 3: DNA Laddering Assay for Apoptotic Confirmation

Causality: Cytotoxicity can occur via necrosis (unprogrammed cell lysis) or apoptosis (programmed cell death). To confirm that Topoisomerase I inhibition specifically induces apoptosis, genomic DNA is analyzed for internucleosomal cleavage. Endogenous endonucleases cleave the DNA into 180-200 base pair multiples, serving as a definitive biochemical hallmark of the apoptotic execution phase[2]. Methodology:

  • Harvest both adherent and floating HeLa/HT29 cells post-treatment to ensure late-stage apoptotic cells are captured.

  • Lyse cells in a buffer containing Triton X-100, Tris-HCl, and EDTA.

  • Extract genomic DNA using a standard phenol-chloroform-isoamyl alcohol method or a commercial silica-column kit.

  • Treat the extracted DNA with RNase A (10 μg/mL) for 30 minutes at 37°C to remove RNA contamination.

  • Resolve the DNA on a 1.5% agarose gel stained with SYBR Safe at 70V for 2 hours.

  • Visualize under UV transillumination to confirm the presence of the characteristic "ladder" pattern.

Conclusion

Bromo-substituted quinolines, particularly those engineered with C-8 functionalization, represent a highly promising class of targeted anticancer agents. Their ability to drastically outperform 5-FU in HeLa and HT29 cell lines—validated through rigorous, orthogonal methodologies including BCPE, LDH, and DNA laddering—underscores their potential as potent Topoisomerase I inhibitors[1][2][3].

Sources

Validation

A Comparative Analysis of the Biological Activities of 2-Methylthio and 8-Hydroxy Quinoline Derivatives

A Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among the vast library of quinoline derivatives, those substituted at the 2- and 8-positions have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of two distinct classes: 2-methylthio-quinoline and 8-hydroxy-quinoline derivatives. We will delve into their anticancer, antimicrobial, and antioxidant properties, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.

The Pivotal Role of Substitution: 2-Methylthio vs. 8-Hydroxy

The nature and position of substituent groups on the quinoline ring are critical determinants of a molecule's pharmacological profile. The 8-hydroxy group and the 2-methylthio group impart distinct electronic and steric properties, profoundly influencing how these molecules interact with biological targets.

8-Hydroxy-quinolines: The defining feature of this class is the hydroxyl group at the C-8 position, which, in conjunction with the nitrogen atom at C-1, creates a powerful bidentate chelating site.[3] This ability to bind metal ions, such as iron, copper, and zinc, is central to many of their biological effects.[3][4] This metal chelation can disrupt essential enzymatic processes in pathogens and cancer cells or catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.[3]

2-Methylthio-quinolines: The methylthio (-SCH3) group at the C-2 position introduces a sulfur atom, which can also participate in interactions with biological macromolecules. While not forming the same classic bidentate chelate as the 8-hydroxy group, the sulfur atom can engage in various non-covalent interactions and may influence the molecule's overall lipophilicity and metabolic stability. Research into this specific substitution is less extensive than for 8-hydroxyquinolines, but emerging data suggests a unique biological profile.

Anticancer Activity: A Tale of Two Mechanisms

Both 2-substituted and 8-hydroxy-quinoline derivatives have demonstrated promising anticancer activities, though their primary mechanisms of action appear to differ.

8-Hydroxy-quinoline Derivatives: Metal-Dependent Cytotoxicity

A substantial body of evidence points to the metal-chelating properties of 8-hydroxy-quinolines as the cornerstone of their anticancer effects.[5] These compounds can act as ionophores, transporting metal ions across cellular membranes and disrupting intracellular metal homeostasis.[3] This can trigger a cascade of events leading to cancer cell death, including:

  • Induction of Oxidative Stress: 8-hydroxy-quinoline-metal complexes, particularly with copper, can catalyze the generation of ROS, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[3]

  • Proteasome Inhibition: Complexes with copper and zinc have been shown to inhibit the proteasome, a critical cellular machine for protein degradation.[3] This leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and apoptosis.[3]

  • Targeting Signaling Pathways: Some derivatives have been shown to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[6]

Signaling Pathway of 8-Hydroxy-quinoline Anticancer Activity

HQ 8-Hydroxy-quinoline Complex HQ-Metal Complex HQ->Complex Metal Metal Ions (Cu2+, Zn2+) Metal->Complex Membrane Cell Membrane Complex->Membrane Ionophore Activity ROS ROS Generation Membrane->ROS Proteasome Proteasome Inhibition Membrane->Proteasome Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis

Caption: Proposed anticancer mechanism of 8-hydroxy-quinolines.

2-Methylthio-quinoline Derivatives: Emerging Evidence

While less explored, studies on 2-substituted quinolines, including those with a methylthio group, suggest potent and selective anticancer activity. For instance, certain 2-arylquinoline derivatives have shown significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[7] The presence of a methylthio group in related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has been associated with antiproliferative activity against breast cancer cell lines.[8] The precise mechanisms are still under investigation but may involve targeting different pathways than 8-hydroxy-quinolines, potentially through interactions with specific kinases or other enzymes.

Compound Class Cancer Cell Line IC50 (µM) Reference
2-ArylquinolinesHeLa, PC38.3 - 34.34[7]
7-chloro-4-quinolinylhydrazoneSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)[9]
N-alkylated, 2-oxoquinolineHEp-249.01–77.67% inhibition[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 ± 3.35 (µg/ml)[9]
8-Hydroxy-quinoline DerivativesVariousGenerally in the low micromolar range[10]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives.

Antimicrobial Spectrum: Broad Activity with Distinctive Features

Both classes of compounds exhibit a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal effects.

8-Hydroxy-quinoline Derivatives: A Well-Established Antimicrobial Scaffold

8-Hydroxy-quinoline and its derivatives are well-known for their potent antimicrobial properties.[11][12] Their mechanism of action is largely attributed to the chelation of essential metal ions that are vital for microbial survival and enzymatic function.[3] By sequestering these metals, they disrupt critical metabolic processes like respiration and replication in bacteria and fungi.[3] This class of compounds has shown efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

2-Methylthio-quinoline Derivatives: Promising Antibacterial and Antifungal Agents

Derivatives containing the 2-methylthio-quinazoline scaffold have demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[13] Some quinoline-2-one derivatives have shown potent antibacterial action against multidrug-resistant Gram-positive bacteria, with MIC values as low as 0.75 µg/mL against MRSA.[14] This suggests that the 2-methylthio-quinoline core could be a valuable starting point for the development of new antimicrobial agents.

Compound Class Microorganism MIC (µg/mL) Reference
Quinoline-2-one derivativesMRSA, VRE0.75[14]
Quinolone coupled hybridGram-positive and Gram-negative strains0.125 - 8
2-methylthio-benzo[g][7][8][10]triazolo[1,5-a]quinazolinesVarious bacteria and fungiSignificant activity reported[13]
8-Hydroxy-quinoline derivativesMRSA0.5 - 2

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives.

Antioxidant Properties: A Mechanistic Divide

The antioxidant activity of these two classes of quinoline derivatives appears to stem from different chemical principles.

8-Hydroxy-quinoline Derivatives: Radical Scavenging and Metal Chelation

The antioxidant capacity of 8-hydroxy-quinolines is twofold. The phenolic hydroxyl group can directly scavenge free radicals by donating a hydrogen atom. Additionally, their ability to chelate redox-active metal ions like iron and copper prevents these metals from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

2-Methylthio-quinoline Derivatives: Potential for Radical Scavenging

While less extensively studied, some quinoline derivatives have shown antioxidant potential in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of an electron-donating group like the methylthio substituent could potentially contribute to this activity. However, more research is needed to fully elucidate the antioxidant mechanism of this specific class of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of the quinoline derivatives.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Compounds: Stock solutions of the 2-methylthio and 8-hydroxy quinoline derivatives are prepared in an appropriate solvent (e.g., DMSO or methanol) at a known concentration. Serial dilutions are then made to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound at different concentrations to the respective wells.

    • A control well containing the DPPH solution and the solvent used for the test compounds is also included.

    • A blank well containing the solvent is used for background correction.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Workflow for DPPH Antioxidant Assay

start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_compounds Prepare Test Compound Dilutions start->prep_compounds mix Mix DPPH and Compound in Microplate prep_dpph->mix prep_compounds->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: General workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This comparative guide highlights the significant, yet distinct, biological activities of 2-methylthio and 8-hydroxy quinoline derivatives. 8-Hydroxy-quinolines have a well-established profile, with their potent anticancer and antimicrobial activities largely attributed to their metal-chelating properties. In contrast, the biological activities of 2-methylthio-quinolines are an emerging area of research. The available data suggests that this class of compounds also possesses promising anticancer and antimicrobial properties, potentially through different mechanisms of action.

For researchers and drug development professionals, this comparison underscores several key takeaways:

  • 8-Hydroxy-quinolines remain a valuable scaffold for the development of agents that target metal homeostasis in cancer and microbial diseases.

  • 2-Methylthio-quinolines represent a less-explored but promising area for the discovery of novel therapeutic agents with potentially unique mechanisms of action.

  • Further structure-activity relationship (SAR) studies are crucial for both classes to optimize potency and selectivity. For 2-methylthio derivatives, in particular, a systematic exploration of substitutions on the quinoline ring is warranted.

  • Mechanistic studies are needed to fully elucidate the molecular targets and pathways modulated by 2-methylthio-quinolines.

The continued investigation of these and other quinoline derivatives will undoubtedly contribute to the development of the next generation of effective therapeutic agents.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][7][8][10]- triazolo[1,5-a]quinazoline Derivatives. PubMed. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. PMC. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Available at: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. Available at: [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. Available at: [Link]

  • Synthesis and free radical scavenging property of some quinoline derivatives. ResearchGate. Available at: [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Genesis and development of DPPH method of antioxidant assay. PMC. Available at: [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC. Available at: [Link]

  • Synthesis of New 2-Thio[7][8][10]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. RSC Advances. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Recent studies of antioxidant quinoline derivatives. PubMed. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. Available at: [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

  • Biological evaluation of substituted quinolines. PubMed. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. MDPI. Available at: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-2-(methylthio)quinoline

Foreword: As researchers and developers, our primary responsibility is to conduct our work with the highest regard for safety. This guide is designed to provide essential, field-tested safety and logistical information f...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As researchers and developers, our primary responsibility is to conduct our work with the highest regard for safety. This guide is designed to provide essential, field-tested safety and logistical information for handling 3-Bromo-2-(methylthio)quinoline (CAS No. 629617-27-2). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous compounds, primarily 3-Bromoquinoline, to establish a robust and conservative safety protocol.[1][2][3] It is imperative that you, the user, conduct a thorough, site-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Identification and Risk Assessment

The quinoline scaffold is a privileged structure in medicinal chemistry, but its derivatives require careful handling. Based on the known hazards of 3-Bromoquinoline, we must assume that 3-Bromo-2-(methylthio)quinoline presents similar risks.[4][5][6][7][8] The primary hazards are associated with direct contact and inhalation.

The brominated heterocyclic aromatic structure suggests the potential for skin, eye, and respiratory irritation.[6][7][9] Halogenated organic compounds can be reactive and may possess toxicological properties that are not immediately apparent. Therefore, treating this compound with a high degree of caution is the most scientifically sound approach.

Assumed Hazard Profile (based on 3-Bromoquinoline):

Hazard ClassificationCategoryKey Findings
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.[4][7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5][6][7][8]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[4][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of safe chemical handling is to minimize exposure. This is achieved first through engineering controls, which remove the hazard at the source, and second through Personal Protective Equipment (PPE), which protects the individual.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of 3-Bromo-2-(methylthio)quinoline, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. A fume hood provides the primary barrier against the inhalation of potentially harmful vapors or aerosols.

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed.[2][4]

Mandatory Personal Protective Equipment (PPE)

The following PPE provides a crucial secondary layer of defense and must be worn at all times when handling the compound.

EquipmentSpecificationPurpose and Rationale
Hand Protection Impervious gloves (e.g., Nitrile rubber, EN 374 tested).[2][7]To prevent skin contact and absorption. Always check gloves for integrity before use and wash hands thoroughly after removal.[10][11]
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical safety goggles.[2][11]To protect eyes from dust, particles, and splashes. A face shield should be worn over goggles during procedures with a high splash risk.[1][2]
Skin and Body Protection A buttoned laboratory coat.[2]To prevent incidental skin exposure. For larger quantities or significant spill risk, chemical-resistant clothing may be required.[2]
Respiratory Protection Not typically required when working in a functional fume hood.For spill cleanup or if a fume hood is unavailable, a NIOSH-approved respirator with organic vapor and particulate filters is mandatory.[1][4][11]

Safe Handling and Operational Protocol

A systematic workflow is essential to ensure safety and experimental integrity. The following protocol outlines the key steps for handling 3-Bromo-2-(methylthio)quinoline.

Step-by-Step Handling Workflow
  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE (gloves, goggles, lab coat).

    • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic.

    • Designate a specific area within the hood for handling the compound.

  • Weighing and Transfer:

    • When weighing, use a draft shield or perform the task in a balance enclosure within the fume hood to prevent air currents from dispersing the solid.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate any equipment used, such as spatulas and glassware, within the fume hood.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[3][10]

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Waste Management prep_start Verify Fume Hood & Safety Stations don_ppe Don All Required PPE prep_start->don_ppe setup_hood Set Up Workspace in Hood don_ppe->setup_hood weigh Weigh & Transfer Compound setup_hood->weigh reaction Perform Experimental Procedure weigh->reaction secure Secure & Store Compound reaction->secure decon Decontaminate Equipment & Workspace secure->decon doff_ppe Remove PPE Correctly decon->doff_ppe waste Dispose of All Waste as Hazardous decon->waste wash Wash Hands Thoroughly doff_ppe->wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.